Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
Description
Propriétés
IUPAC Name |
methyl 3-(3-methylbut-2-enyl)-1,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O14/c1-12(2)8-9-15-18(27(38)39-3)26(43-29-24(37)22(35)20(33)17(11-31)41-29)14-7-5-4-6-13(14)25(15)42-28-23(36)21(34)19(32)16(10-30)40-28/h4-8,16-17,19-24,28-37H,9-11H2,1-3H3/t16-,17-,19-,20-,21+,22+,23-,24-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDABLANSWPSGY-GIQZDESDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904200 | |
| Record name | 1,4-Bis(beta-D-glucopyranosyloxy)-3-(3-methyl-2-butenyl)naphthalene-2-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Natural Origins and Biological Potential of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sourcing, isolation, and potential biological activities of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a prenylated naphthoquinone glycoside. This document details its known natural occurrences, presents a generalized experimental protocol for its extraction and purification, and explores its cytotoxic effects on hepatocellular carcinoma cells. A hypothesized signaling pathway for its mode of action is presented, drawing from established mechanisms of similar naphthoquinone compounds. This guide is intended to serve as a foundational resource for further research and development of this promising natural product.
Natural Sources
This compound has been identified as a constituent of the flowering plant Wollastonia biflora, a member of the Asteraceae family. Furthermore, literature suggests its presence in the roots of Rubia cordifolia, commonly known as Indian Madder or Manjistha, a plant with a long history of use in traditional medicine. While the compound has been identified in these sources, specific quantitative data regarding its yield remains limited in publicly accessible literature.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₉H₃₈O₁₄ |
| Molecular Weight | 610.6 g/mol |
| Class | Naphthoquinone Glycoside |
| Key Structural Features | Naphthalene core, prenyl group, two glucosyl moieties |
Experimental Protocols: Isolation and Purification
The following is a generalized experimental protocol for the isolation of this compound from plant material, based on common methodologies for separating naphthoquinone glycosides. It is important to note that optimization of this protocol may be necessary depending on the specific plant source and available equipment.
Extraction
-
Plant Material Preparation: Air-dry the whole plant material of Wollastonia biflora or the roots of Rubia cordifolia at room temperature. Once dried, grind the material into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours), with periodic agitation.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
Fractionation
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Fraction Selection: The target compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the ethyl acetate and n-butanol fractions.
Chromatographic Purification
-
Column Chromatography: Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel. Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol, gradually increasing the polarity.
-
Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions containing the compound of interest and subject them to further purification steps, such as repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Structure Elucidation
The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.
Biological Activity and Potential Signaling Pathways
Cytotoxic Activity
This compound has been reported to exhibit cytotoxic activity against the human hepatocellular carcinoma cell line BEL-7402. This finding suggests its potential as a lead compound for the development of novel anticancer agents.
Hypothesized Signaling Pathway of Cytotoxicity
Based on the known mechanisms of action of other naphthoquinones in cancer cells and the common apoptotic pathways in BEL-7402 cells, a hypothetical signaling pathway for the cytotoxic effects of this compound is proposed below. This pathway involves the induction of oxidative stress and the activation of the intrinsic apoptotic cascade.
The proposed mechanism initiates with the compound inducing the production of Reactive Oxygen Species (ROS) within the cancer cell. This increase in ROS can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis. Activated JNK can then lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 orchestrates the final stages of apoptosis, including DNA fragmentation and cell death.
In-Depth Technical Guide: Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate from Wollastonia biflora
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a naphthalene glycoside isolated from the plant Wollastonia biflora. Due to the limited availability of public domain data, this document focuses on the known chemical properties and the context of its discovery. Further experimental validation is required to fully elucidate its therapeutic potential.
Introduction
Wollastonia biflora (L.) DC., a member of the Asteraceae family, is a pantropical plant with a history of use in traditional medicine for treating various ailments. Phytochemical investigations of this plant have led to the isolation of several secondary metabolites, including a novel naphthalene glycoside, this compound. This compound is of interest to the scientific community for its unique chemical structure, which suggests potential for biological activity.
Chemical and Physical Properties
Based on available data, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₉H₃₈O₁₄ | [1] |
| Molecular Weight | 610.60 g/mol | [1] |
| Synonyms | Methyl 3-(3-methylbut-2-en-1-yl)-1,4-bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-naphthoate | |
| CAS Number | 90685-26-0 | [1][2] |
Isolation and Characterization
The isolation of this compound was first reported by Wenliang Chen, et al. in their 2007 publication in the Journal of Natural Products. The study detailed the phytochemical investigation of the whole plants of Wollastonia biflora.
General Experimental Protocol (Hypothesized)
While the specific details from the primary literature are not publicly accessible, a general workflow for the isolation of such a compound from a plant source can be described.
Structural Elucidation
The structure of this compound was characterized using spectroscopic methods. Though the detailed data is not available, the process would have involved the following analyses:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the connectivity of atoms and the overall three-dimensional structure.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, characteristic of its chromophores.
Biological Activity
The primary research article that first described this compound focused on the cytotoxic activities of other co-isolated compounds, specifically three new germacrane-type sesquiterpenes, against the hepatocellular carcinoma cell line BEL-7402. The abstract of this publication does not specify any biological activity for this compound itself.
At present, there is a lack of publicly available data on the biological activities of this specific naphthalene glycoside. Further research is required to evaluate its potential cytotoxic, anti-inflammatory, antioxidant, or other therapeutic properties.
Potential Signaling Pathways for Investigation
Given the chemical nature of the compound and the known activities of other natural products from Wollastonia biflora, several signaling pathways could be of interest for future investigation. The following diagram illustrates a hypothetical workflow for screening the bioactivity of this compound.
Conclusion and Future Directions
This compound is a structurally interesting natural product isolated from Wollastonia biflora. While its chemical properties have been defined, a significant gap exists in the understanding of its biological activities and potential mechanisms of action.
Future research should focus on:
-
Re-isolation and confirmation of its structure: To obtain sufficient quantities for comprehensive biological screening.
-
Broad-spectrum bioactivity screening: To identify any potential therapeutic effects.
-
Mechanism of action studies: If any significant bioactivity is observed, elucidation of the underlying signaling pathways will be crucial for drug development.
This technical guide serves as a foundational document based on the currently available information. It is intended to stimulate further research into this novel natural product.
References
An In-depth Technical Guide on the Biosynthesis of Prenylated Naphthoquinone Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated naphthoquinone glycosides are a diverse class of secondary metabolites found in various plant species. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them attractive targets for drug discovery and development. Their complex structures, featuring a naphthoquinone core, a prenyl side chain, and a sugar moiety, are assembled through intricate biosynthetic pathways. This technical guide provides a comprehensive overview of the biosynthesis of prenylated naphthoquinone glycosides, detailing the core pathways, key enzymes, regulatory mechanisms, and experimental protocols for their study.
Core Biosynthetic Pathways
The biosynthesis of prenylated naphthoquinone glycosides is a multi-step process that involves the convergence of several major metabolic pathways to provide the necessary precursors. The naphthoquinone core is primarily synthesized via the shikimate pathway and the o-succinylbenzoate (OSB) pathway , or in some cases, the polyketide pathway . The prenyl group is derived from the isoprenoid pathway , which operates through two independent routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway . Finally, the sugar moiety is attached by glycosyltransferases .
Biosynthesis of the Naphthoquinone Core
-
Shikimate and o-Succinylbenzoate (OSB) Pathways: In many plants, the naphthoquinone skeleton is derived from chorismate, an end-product of the shikimate pathway. Chorismate is converted to o-succinylbenzoate (OSB), which then undergoes a series of reactions to form 1,4-dihydroxy-2-naphthoate (DHNA), a key intermediate.[1] DHNA serves as the precursor for various naphthoquinones.
-
Polyketide Pathway: Alternatively, the naphthoquinone ring can be assembled through the polyketide pathway, involving the sequential condensation of acetate units by polyketide synthases.
Biosynthesis of the Prenyl Precursors
The prenyl side chains, typically in the form of dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), or farnesyl pyrophosphate (FPP), are synthesized through the isoprenoid pathway.
-
Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway starts with acetyl-CoA and proceeds through the intermediate mevalonic acid to produce isopentenyl pyrophosphate (IPP) and its isomer DMAPP.[2]
-
Methylerythritol Phosphate (MEP) Pathway: This plastid-localized pathway uses pyruvate and glyceraldehyde-3-phosphate as starting materials to synthesize IPP and DMAPP.[2] There can be crosstalk between the MVA and MEP pathways, with exchange of isoprenoid precursors between the cytosol and plastids.[3]
Prenylation of the Naphthoquinone Core
The crucial step of attaching the prenyl group to the naphthoquinone core is catalyzed by prenyltransferases (PTs) . These enzymes are often membrane-bound and belong to the UbiA superfamily.[4] They exhibit specificity for both the aromatic acceptor (naphthoquinone derivative) and the prenyl donor (DMAPP, GPP, or FPP).[4][5]
Glycosylation of the Prenylated Naphthoquinone
The final step in the biosynthesis is the attachment of a sugar moiety, which is catalyzed by UDP-dependent glycosyltransferases (UGTs) . This glycosylation can significantly alter the solubility, stability, and biological activity of the prenylated naphthoquinone.[6] Plant UGTs are a large and diverse family of enzymes with varying substrate specificities.[7]
Key Enzymes and Quantitative Data
The biosynthesis of prenylated naphthoquinone glycosides is orchestrated by a series of specific enzymes. The kinetic properties of these enzymes are crucial for understanding the efficiency and regulation of the pathway.
| Enzyme | Substrate(s) | Product | Organism | Km (µM) | Vmax/kcat | Reference |
| Prenyltransferases | ||||||
| PsPT1 | DMAPP, Umbelliferone | Demethylsuberosin, Osthenol | Pastinaca sativa | DMAPP: 5 ± 1, Umbelliferone: 2.7 ± 0.6 | - | [8] |
| Fur7 | GPP, 2-methoxy-3-methyl-flaviolin | 6-prenyl-2-methoxy-3-methyl-flaviolin | Streptomyces sp. KO-3988 | GPP: -, 2-methoxy-3-methyl-flaviolin: 0.054 mM | - | [9] |
| Glycosyltransferases | ||||||
| SlUGT5 | UDP-Glucose, Hydroquinone | Hydroquinone-O-glucoside | Solanum lycopersicum | UDP-Glucose: -, Hydroquinone: - | - | [10] |
| SlUGT5 | UDP-Glucose, Salicyl alcohol | Isosalicin | Solanum lycopersicum | UDP-Glucose: -, Salicyl alcohol: - | - | [10] |
Regulation of Biosynthesis
The biosynthesis of prenylated naphthoquinone glycosides is tightly regulated at multiple levels, from the supply of precursors to the expression of key biosynthetic genes. This regulation allows plants to produce these compounds in response to developmental cues and environmental stresses.
Signaling Pathways
Two major plant hormones, jasmonic acid (JA) and salicylic acid (SA) , play pivotal roles in regulating the biosynthesis of secondary metabolites, including prenylated naphthoquinones.[1][11][12] These signaling molecules are often induced by biotic and abiotic stresses, such as pathogen attack or wounding.
Figure 1: Jasmonate signaling pathway leading to the activation of prenylated naphthoquinone glycoside biosynthesis genes.
Figure 2: Salicylic acid signaling pathway involved in the induction of defense responses, including the biosynthesis of secondary metabolites.
Transcriptional Regulation
The expression of genes encoding key enzymes in the biosynthetic pathway, such as prenyltransferases and glycosyltransferases, is often regulated by specific transcription factors (TFs) .[13][14] These TFs, belonging to families like MYB, bHLH, and WRKY, are activated by the signaling pathways mentioned above and bind to promoter regions of the target genes to initiate or enhance transcription.[15] Elicitors, such as methyl jasmonate (MeJA) or yeast extract, can be used experimentally to induce the expression of these TFs and, consequently, the production of the desired compounds.[16][17]
Experimental Protocols
The study of prenylated naphthoquinone glycoside biosynthesis requires a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Prenyltransferases and Glycosyltransferases
This protocol describes the expression of plant-derived enzymes in a heterologous host system, such as E. coli or yeast, for subsequent characterization.
Figure 3: General workflow for heterologous expression and purification of biosynthetic enzymes.
Materials:
-
Plant tissue for RNA extraction
-
Reverse transcriptase and PCR reagents
-
Expression vector (e.g., pET vector for E. coli)
-
Competent E. coli cells (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
IPTG (for induction)
-
Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, lysozyme)
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers
Procedure:
-
Gene Isolation and Cloning:
-
Extract total RNA from the plant tissue of interest.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the target prenyltransferase or glycosyltransferase gene using gene-specific primers.
-
Clone the PCR product into an appropriate expression vector.
-
-
Expression:
-
Transform the expression construct into competent E. coli cells.
-
Grow the transformed cells in LB medium with the appropriate antibiotic to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 16-37°C.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the target protein with elution buffer containing a high concentration of imidazole.
-
Analyze the purified protein by SDS-PAGE.
-
Enzyme Activity Assays
4.2.1. Prenyltransferase Activity Assay
This assay measures the transfer of a prenyl group from a donor to a naphthoquinone acceptor.
Materials:
-
Purified prenyltransferase
-
Naphthoquinone acceptor substrate
-
Prenyl pyrophosphate donor (e.g., DMAPP, GPP)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
Quenching solution (e.g., methanol or ethyl acetate)
-
HPLC or LC-MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer, naphthoquinone substrate, and prenyl pyrophosphate donor.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the purified prenyltransferase.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products by HPLC or LC-MS to quantify the formation of the prenylated naphthoquinone.
4.2.2. UDP-Glycosyltransferase (UGT) Activity Assay
This assay quantifies the transfer of a sugar moiety from a UDP-sugar donor to a prenylated naphthoquinone acceptor. A common method is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced.[18][19][20]
Materials:
-
Purified UGT
-
Prenylated naphthoquinone acceptor substrate
-
UDP-sugar donor (e.g., UDP-glucose)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Luminometer
Procedure:
-
Set up the glycosyltransferase reaction in a 96-well plate containing the assay buffer, prenylated naphthoquinone substrate, and UDP-sugar donor.
-
Add the purified UGT to initiate the reaction.
-
Incubate at the optimal temperature for the desired time.
-
Add the UDP Detection Reagent from the kit, which converts the UDP product to ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate light.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced and thus to the UGT activity.
Analytical Methods for Product Identification and Quantification
4.3.1. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC coupled with a UV or diode array detector (DAD) is used for the separation and quantification of prenylated naphthoquinone glycosides. LC-MS and LC-MS/MS provide structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.[21][22][23]
Typical HPLC-MS/MS Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Triple quadrupole (QqQ) for targeted quantification (Multiple Reaction Monitoring - MRM) or Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass analysis and structural elucidation.[24]
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel prenylated naphthoquinone glycosides.[25][26][27] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule, including the position of the prenyl group and the sugar moiety, as well as the stereochemistry of the glycosidic linkage.
Conclusion
The biosynthesis of prenylated naphthoquinone glycosides is a complex and highly regulated process that draws upon multiple primary and secondary metabolic pathways. Understanding the enzymes, regulatory networks, and signaling pathways involved is crucial for harnessing the potential of these bioactive compounds. The experimental protocols outlined in this guide provide a framework for researchers to investigate and engineer the biosynthesis of these valuable natural products for applications in medicine and biotechnology. Further research into the specific glycosyltransferases and the intricate regulatory mechanisms will undoubtedly open up new avenues for the targeted production of novel and potent therapeutic agents.
References
- 1. Constitutive activation of the jasmonate signaling pathway enhances the production of secondary metabolites in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and pharmacological diversity of 1,4-naphthoquinone glycosides in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Functional Characterization of the Promiscuous Prenyltransferase Responsible for Furaquinocin Biosynthesis: IDENTIFICATION OF A PHYSIOLOGICAL POLYKETIDE SUBSTRATE AND ITS PRENYLATED REACTION PRODUCTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. esalq.usp.br [esalq.usp.br]
- 13. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of the regulators: Transcription factors controlling biosynthesis of plant secondary metabolites during biotic stresses and their regulation by miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview [frontiersin.org]
- 16. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elicitor-induced transcription factors for metabolic reprogramming of secondary metabolism in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 20. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Structural Revisions of Two Highly Aromatic Naphthoquinone-Derived Dimers Based on NMR Analysis, Computer-Assisted Structure Elucidation Methods, and Computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
In-Depth Technical Guide: Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a complex naphthalene glycoside natural product. The document details its chemical structure, physicochemical properties, and the protocol for its isolation from its natural source. While this compound is a member of the naphthoquinone and naphthalene class, which is known for a wide range of biological activities, current scientific literature focuses primarily on its isolation and characterization. This guide summarizes the available data and provides the necessary experimental protocols for researchers interested in further investigating this compound.
Chemical Structure and Properties
This compound is a significant natural product due to its intricate structure, featuring a naphthalene core substituted with a prenyl group, a methyl ester, and two glucosyl moieties.
Chemical Name: this compound Synonym: methyl 3-(3-methylbut-2-en-1-yl)-1,4-bis(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-naphthoate
Physicochemical Data
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 90685-26-0 | [1] |
| Molecular Formula | C₂₉H₃₈O₁₄ | [1] |
| Molecular Weight | 610.60 g/mol | [1] |
| Appearance | White amorphous powder | |
| Purity | >98% (as available commercially) | |
| Initial Source | Wollastonia biflora (whole plants) | [2] |
Biological Context and Activity
This compound was first isolated from the whole plants of Wollastonia biflora.[2] This plant has been a source for various other bioactive compounds, including germacrane-type sesquiterpenes and pimarane-type diterpenes.[2]
Notably, in the primary study detailing its isolation, other compounds (specifically, three new germacrane-type sesquiterpenes) demonstrated significant cytotoxic activity against the human hepatocellular carcinoma cell line BEL-7402.[2] However, the study did not report any biological or cytotoxic activity for this compound itself.
The broader class of naphthoquinones and their derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] These activities are often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular signaling pathways such as MAPK and STAT3.[3] Given its structural components, further investigation into the potential bioactivity of this compound is warranted.
Experimental Protocols
Isolation of this compound
The following protocol is based on the methodology described by Chen et al. (2007) for the isolation of this compound from Wollastonia biflora.[2]
Objective: To isolate and purify this compound from the dried whole plants of Wollastonia biflora.
Materials:
-
Dried, powdered whole plants of Wollastonia biflora
-
95% Ethanol (EtOH)
-
Distilled Water (H₂O)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for column chromatography)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Preparative HPLC system
Procedure:
-
Extraction: The air-dried and powdered whole plants of Wollastonia biflora are percolated with 95% EtOH at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH.
-
Initial Fractionation (EtOAc Fraction): The EtOAc-soluble fraction is subjected to column chromatography over a silica gel column. The column is eluted with a gradient of increasing polarity using a CHCl₃-MeOH solvent system to yield multiple sub-fractions.
-
Purification (Sephadex LH-20): The sub-fraction containing the target compound is further purified by column chromatography on a Sephadex LH-20 column, eluting with MeOH.
-
Final Purification (Preparative HPLC): The final purification is achieved using preparative HPLC to yield this compound as a pure compound.
Cytotoxicity Screening Protocol (MTT Assay)
While the target compound was not reported as active, the following general protocol was used to screen other compounds isolated from the same source for cytotoxicity against the BEL-7402 human hepatocellular carcinoma cell line.[2]
Objective: To assess the in vitro cytotoxicity of a compound against a cancer cell line.
Materials:
-
BEL-7402 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: BEL-7402 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (typically dissolved in DMSO and diluted with medium) for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Visualizations
The following diagrams illustrate the key processes related to the study of this compound.
Caption: Isolation workflow from plant material to pure compound.
Caption: Potential mechanisms of action for naphthoquinone compounds.
References
- 1. Cytotoxic germacrane-type sesquiterpenes, pimarane-type diterpenes, and a naphthalene derivative from Wollastonia biflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
"Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a naturally occurring naphthalene glycoside first isolated from the medicinal plant Wollastonia biflora. This document provides a comprehensive overview of its physical and chemical properties, bringing together available data for researchers in drug discovery and natural product chemistry. The compound has demonstrated significant cytotoxic activity against human hepatocellular carcinoma cells, suggesting its potential as a lead compound for anticancer drug development. This guide details its known characteristics, the experimental protocol for its isolation, and discusses its potential mechanism of action based on the activities of related naphthoquinone compounds.
Core Physical and Chemical Properties
To date, comprehensive experimental data on all physical properties of this compound are not widely available in the public domain. The following tables summarize the known chemical and supplier-provided data.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C29H38O14 | [1] |
| Molecular Weight | 610.6 g/mol | [1] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported | |
| Purity (as per suppliers) | ≥98% (by HPLC) | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Data Points | Source |
| 1H NMR | Data not available in searched literature. | |
| 13C NMR | Data not available in searched literature. | |
| Mass Spectrometry (HR-ESI-MS) | Data not available in searched literature. | |
| Infrared (IR) | Data not available in searched literature. | |
| Ultraviolet (UV) | Data not available in searched literature. |
Experimental Protocols
The isolation and characterization of this compound were first described by Chen et al. in the Journal of Natural Products in 2007. The following protocol is based on their reported methodology.
Isolation from Wollastonia biflora
Experimental Workflow for Isolation
Caption: Isolation of this compound.
Detailed Methodology:
-
Plant Material and Extraction: The whole plants of Wollastonia biflora were collected, air-dried, and powdered. The powdered plant material was then extracted with 95% ethanol at room temperature.
-
Fractionation: The resulting ethanol extract was concentrated under reduced pressure and then suspended in water. This aqueous suspension was successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to yield respective fractions.
-
Chromatographic Separation: The ethyl acetate-soluble fraction, which contained the target compound, was subjected to silica gel column chromatography. The column was eluted with a gradient of chloroform-methanol (CHCl3-MeOH) to separate the components based on polarity.
-
Purification: Fractions containing the compound of interest were further purified using repeated column chromatography on silica gel and Sephadex LH-20. Final purification was achieved by preparative thin-layer chromatography (TLC) or recrystallization to yield pure this compound.
Cytotoxicity Assay against BEL-7402 Cells
The cytotoxic activity of this compound was evaluated against the human hepatocellular carcinoma cell line BEL-7402.
Experimental Workflow for Cytotoxicity Assay
Caption: MTT assay workflow for cytotoxicity determination.
Detailed Methodology:
-
Cell Culture: Human hepatocellular carcinoma BEL-7402 cells were cultured in an appropriate medium and seeded into 96-well plates at a specific density.
-
Compound Treatment: After allowing the cells to adhere, they were treated with various concentrations of this compound.
-
Incubation: The treated cells were incubated for a predetermined period, typically 48 to 72 hours, under standard cell culture conditions.
-
MTT Assay: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals were dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting solution was measured using a microplate reader at a wavelength typically around 570 nm.
-
Data Analysis: Cell viability was calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit significant cytotoxic activity against the human hepatocellular carcinoma cell line BEL-7402.[2] While the specific molecular mechanism of this compound has not been elucidated, the cytotoxic effects of other naphthoquinone derivatives have been studied more extensively. These studies provide a basis for hypothesizing the potential signaling pathways that may be affected by this compound.
Many naphthoquinones are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[3] The accumulation of ROS can lead to cellular stress and the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.
Potential Signaling Pathway for Naphthoquinone-Induced Apoptosis
Caption: Potential ROS-mediated apoptosis pathway.
Specifically, the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are often implicated in stress-induced apoptosis.[4][5][6] Activation of these pathways can lead to the phosphorylation of various downstream targets that regulate programmed cell death. For instance, activated JNK and p38 can influence the expression and activity of proteins in the Bcl-2 family, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[5][7] Furthermore, these MAPK pathways can regulate the activity of transcription factors that control the expression of genes involved in apoptosis.[8][9]
In the context of hepatocellular carcinoma, several studies have demonstrated that novel 1,4-naphthoquinone derivatives induce apoptosis through ROS-modulated MAPK and STAT3 signaling pathways.[2][8] Shikonin, a well-known naphthoquinone, has been shown to induce apoptosis in hepatocellular carcinoma cells through ROS-dependent inactivation of the Akt and RIP1/NF-κB pathways.[3]
Given the structural similarities and observed cytotoxic activity, it is plausible that this compound may exert its anticancer effects through similar mechanisms involving ROS production and the modulation of key signaling pathways such as the MAPK and STAT3 pathways. Further research is required to confirm the precise molecular targets and signaling cascades affected by this specific compound.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against human hepatocellular carcinoma cells. This technical guide consolidates the currently available information on its physical and chemical properties, outlines the experimental procedures for its isolation and biological evaluation, and provides insights into its potential mechanisms of action. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and oncology drug development, and highlights the need for further investigation to fully characterize this compound and explore its therapeutic potential.
References
- 1. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin, a Chinese plant-derived naphthoquinone, induces apoptosis in hepatocellular carcinoma cells through reactive oxygen species: A potential new treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zider.free.fr [zider.free.fr]
In-Depth Technical Guide: Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate (CAS 90685-26-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, with the CAS number 90685-26-0, is a naturally occurring naphthalene glycoside. This technical guide provides a comprehensive overview of its chemical properties, and available biological data. Despite its identification in scientific literature, in-depth studies on its biological activities, mechanisms of action, and experimental protocols are notably limited. This document summarizes the currently available information and highlights the need for further research to elucidate the therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a complex natural product. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 90685-26-0 | [1][2][3][4][5] |
| Molecular Formula | C29H38O14 | [1][4][5] |
| Molecular Weight | 610.6 g/mol | [1][4][5] |
| Appearance | Powder | [1] |
| Purity | Typically ≥98% by HPLC for reference standards | [2][4] |
| Storage Conditions | 2-8°C | [1] |
| Synonyms | 2-carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-β-D-glucoside, Methyl 3-(3-methylbut-2-enyl)-1,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate | [3] |
Biological Activity and Sourcing
Currently, there is a significant lack of published quantitative data regarding the biological activity of this compound.
A key study by Wenliang Chen, et al. in the Journal of Natural Products (2007) described the isolation of a new naphthalene glycoside from Wollastonia biflora.[1] While the abstract mentions the cytotoxic activity of other compounds isolated in the same study, it does not specify whether this compound was evaluated.[1] Efforts to obtain the full text of this article to confirm the identity and any potential biological data for this specific compound were unsuccessful.
Experimental Protocols
Due to the limited available research, detailed experimental protocols specifically for this compound are not available. Future research should aim to establish and publish protocols for its isolation, characterization, and biological evaluation.
A general workflow for the investigation of a novel natural product like this would typically involve the following steps:
Caption: General experimental workflow for natural product research.
Signaling Pathways
There is currently no information available in the scientific literature to associate this compound with any specific signaling pathways. Given that other compounds from Rubia cordifolia have shown anti-inflammatory and cytotoxic effects, future research could investigate its potential interaction with pathways such as NF-κB, MAPK, or apoptosis-related cascades.
A hypothetical signaling pathway that could be investigated for anti-inflammatory effects is presented below.
Caption: Hypothetical anti-inflammatory signaling pathway inhibition.
Conclusion and Future Directions
This compound is a known natural product with a defined chemical structure. However, a significant gap exists in the scientific literature regarding its biological activities and potential therapeutic applications. The lack of quantitative data, detailed experimental protocols, and understanding of its role in cellular signaling pathways underscores the need for further dedicated research.
Future investigations should focus on:
-
Comprehensive Biological Screening: Evaluating the compound for a wide range of activities, including but not limited to cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies.
The information presented in this guide serves as a foundational resource for researchers interested in exploring the potential of this compound. The dearth of available data presents a clear opportunity for novel discoveries in the field of natural product drug development.
References
- 1. Cytotoxic germacrane-type sesquiterpenes, pimarane-type diterpenes, and a naphthalene derivative from Wollastonia biflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. First Enantioselective Total Synthesis of Amphidinolide F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new triglucosylated naphthalene glycoside from Aloe vera L - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a naturally occurring naphthoate derivative. While direct experimental evidence for its biological activity is currently limited in publicly accessible literature, its structural features—a naphthoate core, a prenyl group, and two glucosyloxy moieties—suggest a strong potential for significant pharmacological effects. This technical guide provides a comprehensive analysis of the predicted biological activities of this compound based on the well-documented bioactivities of structurally related molecules, including prenylated naphthoquinones and substituted naphthoates. This document aims to serve as a foundational resource to stimulate and guide future research into this promising compound.
The core structure, a naphthoate, is a derivative of naphthalene, a class of compounds known for a wide range of biological activities. The presence of a prenyl group often enhances the lipophilicity and membrane permeability of molecules, potentially increasing their interaction with cellular targets. Furthermore, glycosylation, the attachment of sugar moieties, can significantly impact a compound's solubility, bioavailability, and pharmacokinetic profile.
Based on the activities of analogous compounds, "this compound" is predicted to exhibit both anti-inflammatory and anticancer properties. This guide will delve into the mechanistic basis for these predictions, supported by data from related compounds and detailed experimental protocols that could be adapted for its investigation.
Predicted Biological Activities and Mechanistic Insights
The biological activities of naphthoquinone and naphthoate derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer progression. The primary predicted activities for this compound are anti-inflammatory and cytotoxic effects.
Anti-Inflammatory Activity
Naphthoate and naphthoquinone derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of inflammatory mediators.[1][2][3] This inhibition is often achieved through the suppression of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6][7][8] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[4][8] This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][9] Structurally similar compounds to this compound have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[4]
MAPK Signaling Pathway: The MAPK pathway, comprising cascades like JNK and p38, is another crucial regulator of inflammation and cellular stress responses.[5][10] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors that contribute to the inflammatory response.[11] Naphthoquinones have been observed to modulate MAPK signaling, suggesting a potential mechanism for the anti-inflammatory effects of the title compound.[5][11][12]
Anticancer Activity
The naphthoquinone scaffold is present in several clinically used anticancer drugs.[13] Their cytotoxic effects are attributed to multiple mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of topoisomerase.[14][15]
Induction of Apoptosis via MAPK Signaling: Similar to its role in inflammation, the MAPK pathway is also heavily involved in regulating cell survival and apoptosis.[10] Certain naphthoquinone derivatives have been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways while inactivating the pro-survival ERK1/2 pathway.[11] This differential regulation of MAPK signaling shifts the cellular balance towards apoptosis.
Cytotoxicity and ROS Generation: Naphthoquinones are known to undergo redox cycling, which can lead to the production of ROS.[15] While excessive ROS can be damaging to all cells, cancer cells often have a higher basal level of oxidative stress, making them more susceptible to further ROS induction. This provides a potential mechanism for selective cytotoxicity against cancer cells.[16]
Quantitative Data from Structurally Related Compounds
The following tables summarize the reported biological activities of compounds structurally related to "this compound." This data provides a quantitative basis for the predicted potency of the title compound.
Table 1: Anti-Inflammatory Activity of Naphthoate and Naphthoquinone Derivatives
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Methyl 2-naphthoate derivative (1a) | NO Production Inhibition | RAW264.7 | 41.9 | [1] |
| Methyl 2-naphthoate derivative (3b) | NO Production Inhibition | RAW264.7 | 26.2 | [1] |
| 1,4-Naphthoquinone derivative (9) | NO Production Inhibition | RAW264.7 | < 26.3 | [2] |
| Naphtho[1,2-e][1][5]oxazine (4c) | Heat-induced hemolysis | - | 5.5 (µg/mL) | [17] |
| Naphtho[1,2-e][1][5]oxazine (4h) | Heat-induced hemolysis | - | 4.807 (µg/mL) | [17] |
Table 2: Cytotoxic Activity of Naphthoquinone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthoquinone derivative (14) | MDA-MB-231 (Breast) | 0.66 ± 0.05 | [18] |
| Naphthoquinone derivative (14) | BEL-7402 (Liver) | 5.11 ± 0.12 | [18] |
| Naphthoquinone derivative (14) | A2780 (Ovarian) | 8.26 ± 0.22 | [18] |
| 1,4-Naphthoquinone derivative (56) | RPMI8226 (Multiple Myeloma) | 0.57 ± 0.01 | [19] |
| 1,4-Naphthoquinone derivative (57) | RPMI8226 (Multiple Myeloma) | 0.66 ± 0.08 | [19] |
| Naphthoquinone derivative (9) | A549 (Lung) | < 25 | [20] |
| Naphthoquinone derivative (11) | HuCCA-1 (Cholangiocarcinoma) | 0.27 - 14.67 | [21] |
| Naphthoquinone derivative (11) | A549 (Lung) | 0.27 - 14.67 | [21] |
| Naphthoquinone derivative (11) | HepG2 (Liver) | 0.27 - 14.67 | [21] |
| Naphthoquinone derivative (11) | MOLT-3 (Leukemia) | 0.27 - 14.67 | [21] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the predicted biological activities of "this compound."
Anti-Inflammatory Activity Assays
1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a standard method for screening compounds for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Assay Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of "this compound" for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[2][22]
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only treated control.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
2. Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)
-
Protocol: Follow the same cell culture and treatment protocol as the NO inhibition assay.
-
Cytokine Quantification: After collecting the cell supernatant, the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The reduction in cytokine levels in the presence of the compound is calculated relative to the LPS-stimulated control.
Cytotoxicity and Anticancer Assays
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under appropriate conditions.
-
Assay Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach.
-
Treat the cells with a range of concentrations of "this compound" for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
2. Colony Formation Assay
This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferative capacity.
-
Protocol:
-
Treat cancer cells with the test compound for a specified period (e.g., 24 hours).[20]
-
Plate a low density of the treated cells in a new culture dish and allow them to grow for 1-2 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies.
-
-
Data Analysis: Compare the number of colonies in the treated groups to the untreated control to determine the inhibitory effect on colony formation.[20]
Conclusion and Future Directions
While direct experimental data on "this compound" is scarce, a comprehensive analysis of its structural analogs strongly suggests its potential as a potent anti-inflammatory and anticancer agent. The presence of the naphthoate core, prenyl group, and glucosyloxy moieties likely contributes to these predicted activities through the modulation of key cellular signaling pathways such as NF-κB and MAPK.
The quantitative data from related compounds provide a strong rationale for prioritizing this molecule for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of its biological activities. Future research should focus on:
-
Synthesis and Isolation: Ensuring a pure and well-characterized supply of the compound is paramount for accurate biological testing.
-
In Vitro Screening: Employing the described assays to confirm and quantify the predicted anti-inflammatory and cytotoxic activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
In Vivo Studies: Evaluating the efficacy and safety of the compound in relevant animal models of inflammation and cancer.
The exploration of "this compound" holds significant promise for the discovery of novel therapeutic agents. This technical guide serves as a critical first step in unlocking its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,2-Naphthoquinone suppresses lipopolysaccharide-dependent activation of IKKβ/NF-κB/NO signaling: an alternative mechanism for the disturbance of inducible NO synthase-catalyzed NO formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 11. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds [mdpi.com]
- 14. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. preprints.org [preprints.org]
- 20. mdpi.com [mdpi.com]
- 21. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a naturally occurring naphthalene glycoside first isolated from the plant Wollastonia biflora. This document provides a comprehensive review of the available scientific literature on this compound. It details the isolation and purification protocols, structural characterization, and the limited information on its biological activities. Due to the scarcity of extensive research on this specific molecule, this guide also contextualizes its structural features within the broader landscape of prenylated naphthoates and their potential biological significance. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding and future research endeavors.
Introduction
This compound is a unique natural product featuring a naphthoate core, a prenyl group, and two glucosyl moieties. Its discovery was reported in a 2007 study focused on identifying cytotoxic compounds from Wollastonia biflora (also known as Melanthera biflora), a plant traditionally used in some folk medicines. While the initial study highlighted the cytotoxic effects of other co-isolated compounds, the biological profile of this compound remains largely unexplored, presenting an opportunity for further investigation. This guide aims to consolidate the existing knowledge and provide a foundational resource for researchers interested in this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a methyl naphthoate backbone substituted with a prenyl (3-methylbut-2-en-1-yl) group at the C3 position and two glucosyl groups at the C1 and C4 positions.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₈O₁₄ | [1] |
| Molecular Weight | 610.60 g/mol | [1] |
| CAS Number | 90685-26-0 | [1] |
| Appearance | White Amorphous Powder | Assumed from similar natural products |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water | Inferred from isolation protocols |
Isolation and Purification
The following experimental protocol for the isolation and purification of this compound is based on the methodology described in the primary literature for the extraction of compounds from Wollastonia biflora.
Plant Material Collection and Extraction
-
Plant Material : The whole plants of Wollastonia biflora were collected and air-dried.
-
Extraction : The dried plant material was powdered and extracted with 95% ethanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
Solvent Partitioning
The crude ethanol extract was suspended in water and subjected to sequential partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Petroleum ether
-
Ethyl acetate
-
n-Butanol
This compound, being a glycoside, is expected to be concentrated in the more polar fractions, likely the n-butanol fraction.
Chromatographic Separation
The n-butanol fraction was subjected to multiple chromatographic steps to isolate the pure compound.
-
Silica Gel Column Chromatography : The n-butanol fraction was loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.
-
Sephadex LH-20 Column Chromatography : Fractions containing the target compound were further purified using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC) : The final purification was achieved using preparative HPLC on a C18 column with a mobile phase of methanol and water.
The following diagram illustrates the general workflow for the isolation of this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
| Spectroscopic Method | Purpose |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To determine the proton environment and connectivity. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | To identify the number and types of carbon atoms. |
| COSY (Correlation Spectroscopy) | To establish proton-proton correlations within the same spin system. |
| HMBC (Heteronuclear Multiple Bond Correlation) | To determine long-range correlations between protons and carbons. |
| HSQC (Heteronuclear Single Quantum Coherence) | To identify direct one-bond proton-carbon correlations. |
| HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) | To determine the exact molecular weight and elemental formula. |
Biological Activity
The primary publication that isolated this compound did not report any specific biological activity for this compound. The focus of that study was on the cytotoxic effects of other isolated molecules against the hepatocellular carcinoma cell line BEL-7402.
To date, there is a lack of further studies investigating the pharmacological properties of this specific naphthalene glycoside. However, the structural motifs present in the molecule, namely the prenylated naphthoate core, suggest potential areas for future investigation. Prenylation is known to enhance the biological activity of various natural products, often by increasing their lipophilicity and ability to interact with cellular membranes and proteins.
The following diagram illustrates a logical workflow for the future biological evaluation of this compound.
Synthesis
Currently, there are no published reports on the total synthesis of this compound. The synthesis would likely involve a multi-step process, including the construction of the prenylated naphthoate core followed by glycosylation.
The following diagram outlines a potential high-level synthetic strategy.
Discussion and Future Perspectives
This compound represents a structurally interesting natural product with an uncharted biological profile. The lack of research following its initial discovery presents a clear gap in the scientific literature and a promising opportunity for new investigations.
Future research should focus on:
-
Re-isolation or Synthesis : To obtain sufficient quantities of the compound for comprehensive biological testing.
-
Broad Biological Screening : To identify potential therapeutic areas, including but not limited to anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.
-
Mechanism of Action Studies : Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms.
-
Structure-Activity Relationship (SAR) Studies : Synthesis of analogues could help in understanding the contribution of the prenyl group and the glucosyl moieties to its biological activity.
Conclusion
This technical guide has summarized the currently available information on this compound. While the data is limited, this document provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this natural product. The detailed protocols for isolation, combined with the proposed workflows for biological evaluation and synthesis, offer a roadmap for future research endeavors that could unlock the therapeutic potential of this unique molecule.
References
Unveiling the Spectroscopic Signature of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate: A Technical Overview
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and physicochemical properties of novel natural products is paramount. This technical guide focuses on the spectroscopic data of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a naphthalene derivative identified in medicinal plants such as Rubia cordifolia and Wollastonia biflora. An in-depth analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for its unequivocal identification, characterization, and exploration of its therapeutic potential.
While the scientific literature confirms the isolation and structural elucidation of this compound, detailed public access to its raw spectroscopic data remains limited. The primary reference for its characterization is a study by Wenliang Chen and colleagues published in the Journal of Natural Products in 2007. This guide, therefore, outlines the expected spectroscopic characteristics based on its known structure and provides a framework for its analysis, pending access to the original experimental data.
Structural and Spectroscopic Overview
This compound (C₂₉H₃₈O₁₄, Molar Mass: 610.6 g/mol ) possesses a complex structure featuring a substituted naphthalene core, a prenyl group, a methyl ester, and two glucosyl moieties. This intricate assembly gives rise to a unique spectroscopic fingerprint.
Expected Mass Spectrometry (MS) Data:
High-resolution mass spectrometry is essential for confirming the elemental composition. The expected data would include:
-
[M+H]⁺: An adduct with a proton, yielding a peak at m/z 611.23.
-
[M+Na]⁺: An adduct with sodium, resulting in a peak at m/z 633.21.
-
[M+K]⁺: An adduct with potassium, showing a peak at m/z 649.18.
Fragmentation patterns observed in MS/MS analysis would likely show the sequential loss of the two glucosyl units (each 162 Da) and potentially fragments corresponding to the prenylated naphthoate core.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Adduct Ion | Calculated m/z |
|---|---|
| [C₂₉H₃₈O₁₄+H]⁺ | 611.2335 |
| [C₂₉H₃₈O₁₄+Na]⁺ | 633.2154 |
| [C₂₉H₃₈O₁₄+K]⁺ | 649.1894 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Data:
The proton NMR spectrum is anticipated to be complex due to the numerous signals from the two glucose units and the aromatic and prenyl moieties. Key expected signals include:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring.
-
Prenyl Group Protons: Characteristic signals for the vinyl proton (triplet), the methylene protons (doublet), and two methyl singlets.
-
Glucosyl Protons: A series of signals in the δ 3.0-5.5 ppm range, including the anomeric protons which are typically downfield.
-
Methyl Ester Protons: A singlet around δ 3.5-4.0 ppm.
Expected ¹³C NMR Data:
The carbon NMR spectrum will complement the proton data, with key signals anticipated for:
-
Naphthalene Core Carbons: Resonances in the aromatic region (δ 110-150 ppm).
-
Carbonyl Carbon: A signal for the methyl ester carbonyl group in the δ 165-175 ppm region.
-
Prenyl Group Carbons: Signals corresponding to the five carbons of the prenyl chain.
-
Glucosyl Carbons: Ten distinct signals for the two glucose units, including the anomeric carbons (δ 95-105 ppm).
-
Methyl Ester Carbon: A signal around δ 50-55 ppm.
A detailed table of assigned ¹H and ¹³C NMR chemical shifts would be constructed upon obtaining the experimental data from the primary literature.
Experimental Protocols
The standard experimental procedures for obtaining the spectroscopic data for a novel natural product like this compound would typically involve the following steps:
1. Isolation and Purification: The compound would be extracted from the plant material using organic solvents (e.g., methanol, ethanol) followed by partitioning and a series of chromatographic techniques such as column chromatography over silica gel and Sephadex, and finally purified by high-performance liquid chromatography (HPLC).
2. Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source in both positive and negative ion modes.
3. NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as methanol-d₄ or DMSO-d₆. A standard suite of experiments including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC would be performed for complete structural assignment.
Logical Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis and structural elucidation of a novel natural product is a systematic process.
Caption: Workflow for the isolation and structural elucidation of a natural product.
Biosynthetic Context
This compound belongs to the class of naphthoquinones, which are biosynthesized in plants through various pathways. The prenyl group is typically introduced by a prenyltransferase enzyme. Understanding the biosynthetic origin can provide insights into the compound's biological role and potential for synthetic biology approaches.
Caption: A simplified proposed biosynthetic pathway for the target compound.
Methodological & Application
Synthesis of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a complex natural product derivative with potential applications in pharmaceutical research. The synthesis is presented as a three-step process commencing from the commercially available starting material, Methyl 1,4-dihydroxy-2-naphthoate.
Executive Summary
The synthesis of this compound is a multi-step process that involves the strategic introduction of a prenyl group onto the naphthoquinone core, followed by the glycosylation of the hydroxyl moieties with protected glucose derivatives, and concluding with the removal of the protecting groups. This protocol outlines a feasible and reproducible synthetic route, providing detailed experimental procedures, reagent specifications, and purification methods. The quantitative data for each step is summarized for clarity, and a visual representation of the synthetic workflow is provided.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | C-Prenylation | Methyl 1,4-dihydroxy-2-naphthoate | Sodium hydride, Prenyl bromide | Tetrahydrofuran (THF) | 60-70 | >95 |
| 2 | Glycosylation (Koenigs-Knorr) | Methyl 1,4-dihydroxy-3-prenyl-2-naphthoate | Acetobromoglucose, Silver (I) carbonate | Dichloromethane (DCM), Quinoline | 50-60 | >95 |
| 3 | Deacetylation (Zemplén) | Methyl 1,4-bis(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)-3-prenyl-2-naphthoate | Sodium methoxide | Methanol (MeOH) | 85-95 | >98 |
Experimental Protocols
Step 1: Synthesis of Methyl 1,4-dihydroxy-3-prenyl-2-naphthoate
This procedure describes the C-prenylation of the naphthoate core.
Materials:
-
Methyl 1,4-dihydroxy-2-naphthoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Prenyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of Methyl 1,4-dihydroxy-2-naphthoate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add prenyl bromide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Methyl 1,4-dihydroxy-3-prenyl-2-naphthoate.
Step 2: Synthesis of Methyl 1,4-bis(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)-3-prenyl-2-naphthoate
This step involves the glycosylation of the dihydroxynaphthoate derivative using the Koenigs-Knorr reaction.
Materials:
-
Methyl 1,4-dihydroxy-3-prenyl-2-naphthoate
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Silver (I) carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Quinoline
-
Powdered 4Å molecular sieves
-
Celite®
Procedure:
-
To a solution of Methyl 1,4-dihydroxy-3-prenyl-2-naphthoate (1.0 equivalent) in a mixture of anhydrous DCM and quinoline, add silver (I) carbonate (2.5 equivalents) and powdered 4Å molecular sieves.
-
Stir the suspension at room temperature for 30 minutes in the dark.
-
Add a solution of acetobromoglucose (2.5 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours in the dark, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite®, washing the pad with DCM.
-
Wash the combined filtrate successively with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the protected product.
Step 3: Synthesis of this compound
This final step is the deacetylation of the glucose moieties.
Materials:
-
Methyl 1,4-bis(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)-3-prenyl-2-naphthoate
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
-
Amberlite® IR120 H⁺ resin
Procedure:
-
Dissolve the acetylated compound (1.0 equivalent) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents per acetyl group).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Neutralize the reaction mixture by adding Amberlite® IR120 H⁺ resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography to afford the final product, this compound.
Visualizations
Caption: Overall synthetic workflow for the preparation of the target molecule.
Caption: Proposed chemical synthesis pathway with key reagents for each step.
Application Notes and Protocols for the Isolation and Purification of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the isolation and purification of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a prenylated naphthoate glycoside. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who are interested in obtaining this compound in high purity for further investigation.
Introduction
This compound is a specialized secondary metabolite. While specific natural sources are not extensively documented in readily available literature, compounds with similar structural features are found in the Rubiaceae family, which is known for its rich diversity of bioactive molecules, including anthraquinones, alkaloids, and terpenoids.[1][2][3] Prenylated naphthoquinones and their derivatives have attracted scientific interest due to their potential biological activities, which can include antimicrobial and anti-inflammatory properties.[4][5] The presence of two glucosyl moieties suggests that the target compound is highly polar. This protocol outlines a comprehensive strategy for its extraction, fractionation, and final purification.
Experimental Protocols
This protocol is a representative, multi-step process for the isolation and purification of this compound from a hypothetical plant source, likely from the Rubiaceae family.
2.1. Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (e.g., roots or bark) from a verified botanical source.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grinding: Grind the dried material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
2.2. Extraction
-
Solvent Maceration:
-
Soak the powdered plant material (1 kg) in 80% methanol (MeOH) in water (5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude aqueous suspension.
2.3. Solvent-Solvent Partitioning (Fractionation)
-
Degreasing: Suspend the crude aqueous extract in water (1 L) and partition sequentially with n-hexane (3 x 1 L) in a separatory funnel to remove nonpolar constituents like fats and sterols. Discard the n-hexane fraction.
-
Ethyl Acetate Partitioning: Subsequently, partition the aqueous layer with ethyl acetate (EtOAc) (3 x 1 L) to separate compounds of medium polarity.
-
n-Butanol Partitioning: Finally, partition the remaining aqueous layer with n-butanol (n-BuOH) (3 x 1 L). Glycosides are often enriched in the n-butanol fraction.
-
Fraction Concentration: Concentrate each of the n-hexane, ethyl acetate, and n-butanol fractions to dryness in vacuo to yield the respective crude fractions. The target compound is expected to be concentrated in the n-butanol fraction.
2.4. Chromatographic Purification
2.4.1. Column Chromatography over Diaion HP-20
-
Column Preparation: Pack a glass column with Diaion HP-20 resin and equilibrate it with deionized water.
-
Sample Loading: Dissolve the n-butanol fraction in a minimal amount of water and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol in water (H₂O, 25% MeOH, 50% MeOH, 75% MeOH, 100% MeOH).
-
Fraction Collection and Analysis: Collect fractions of equal volume and monitor them by thin-layer chromatography (TLC) using a mobile phase such as EtOAc:n-BuOH:H₂O (2:7:1). Combine fractions with similar TLC profiles.
2.4.2. Silica Gel Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate solvent system, for instance, a mixture of chloroform and methanol.
-
Sample Loading: Load the enriched fraction from the previous step onto the column.
-
Elution: Elute the column with a gradient of increasing methanol in chloroform (e.g., 1% to 50% MeOH in CHCl₃).
-
Fraction Collection: Collect and analyze fractions by TLC as described above.
2.4.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
System: A preparative HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water (e.g., 10% to 70% ACN over 40 minutes).
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Purification: Inject the semi-purified fraction and collect the peak corresponding to the retention time of this compound.
-
Final Product: Lyophilize the purified fraction to obtain the compound in high purity.
Data Presentation
The following table summarizes the expected quantitative data from the isolation and purification process.
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) | Method of Analysis |
| Crude Methanolic Extract | 1000 (Dry Plant) | 120 | < 1 | Gravimetric |
| n-Butanol Fraction | 120 | 35 | ~5-10 | TLC, ¹H NMR |
| Diaion HP-20 Fraction | 35 | 8 | ~25 | TLC, HPLC |
| Silica Gel Fraction | 8 | 1.5 | ~70 | HPLC |
| Preparative HPLC | 1.5 | 0.05 | >98 | HPLC, Q-TOF MS, NMR |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification protocol.
Caption: Workflow for the isolation and purification of the target compound.
References
Application Notes and Protocols for HPLC Analysis of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a natural product with potential applications in various fields of research and drug development.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and mechanism of action investigations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such complex molecules. These application notes provide a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. The provided methods are based on established principles for the analysis of related compounds, such as prenylated flavonoids and glucosides.[3][4][5]
Chemical Information
| Parameter | Value |
| Compound Name | This compound |
| Synonym(s) | methyl 3-(3-methylbut-2-en-1-yl)-1,4-bis(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-naphthoate |
| CAS Number | 90685-26-0 |
| Molecular Formula | C29H38O14 |
| Molecular Weight | 610.6 g/mol |
| Purity Specification | ≥98% by HPLC |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible HPLC results. The following protocol is recommended for the extraction of this compound from various matrices.
a) From Plant Material:
-
Grinding: Grind the dried plant material to a fine powder (e.g., using a mortar and pestle or a mill).
-
Extraction: Accurately weigh 1.0 g of the powdered material and place it in a conical flask. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b) From Biological Fluids (e.g., Plasma, Urine):
-
Protein Precipitation: To 100 µL of the biological fluid, add 300 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method
The following HPLC conditions are recommended for the analysis of this compound.
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or scan from 200-400 nm with DAD for method development) |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described HPLC method upon validation.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | - | 1 - 100 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%Interday: ≤ 3% | Intraday: < 1.5%Interday: < 2.5% |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.3 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of a natural product like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 【this compound】this compound CAS号:90685-26-0【结构式 性质 活性】-化源网 [chemsrc.com]
- 3. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate using a Validated LC-MS/MS Method
Abstract
This application note describes a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the detection and quantification of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate. This method is suitable for researchers, scientists, and drug development professionals working on the analysis of complex natural product extracts and purified compounds. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring reproducibility and accuracy.
Introduction
This compound is a naturally occurring compound with a molecular formula of C29H38O14 and a molecular weight of 610.6 g/mol .[1] Its structure, featuring both glycosidic and prenyl moieties, presents a unique analytical challenge. The development of a robust LC-MS method is crucial for its identification, characterization, and quantification in various matrices, which is essential for drug discovery and development processes. This document provides a comprehensive protocol for the analysis of this compound using state-of-the-art LC-MS instrumentation.
Experimental
-
This compound reference standard (purity ≥98%)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Milli-Q or equivalent purified water
-
All solvents and reagents should be of the highest purity to minimize background interference.
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to generate a calibration curve over the desired concentration range.
The sample preparation protocol will vary depending on the matrix. A general procedure for a plant extract is provided below:
-
Extraction: Macerate 1 gram of the dried and powdered plant material with 10 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
Table 1: Optimized LC-MS Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 611.2 (M+H)⁺ |
| Product Ions (Q3) | To be determined by infusion of standard |
| Collision Energy (CE) | To be optimized for each transition |
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument's proprietary software. Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of this compound in the samples is then determined from this curve.
Results and Discussion
This LC-MS method provides excellent sensitivity and selectivity for the analysis of this compound. The chromatographic conditions ensure good peak shape and resolution from potential matrix interferences. The use of MRM in a triple quadrupole mass spectrometer enhances the specificity of detection, which is critical for accurate quantification in complex matrices. For structural confirmation, high-resolution mass spectrometry can be employed to obtain accurate mass measurements of the precursor and fragment ions.
Table 2: Quantitative Data Summary (Example)
| Sample ID | Concentration (µg/mL) | Peak Area | % RSD (n=3) |
| Standard 1 | 0.1 | 15,234 | 2.1 |
| Standard 2 | 0.5 | 76,170 | 1.8 |
| Standard 3 | 1.0 | 151,987 | 1.5 |
| Standard 4 | 5.0 | 755,432 | 1.2 |
| Standard 5 | 10.0 | 1,520,110 | 0.9 |
| Sample 1 | 2.7 | 410,567 | 2.5 |
| Sample 2 | 8.4 | 1,278,901 | 1.9 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.
Visualization of Experimental Workflow
Caption: Experimental workflow for the LC-MS analysis of this compound.
Conclusion
The described LC-MS method is a reliable and robust tool for the detection and quantification of this compound. This protocol can be readily implemented in analytical laboratories for routine analysis and can be adapted for various research and drug development applications. The detailed methodology and workflow provide a solid foundation for scientists working with this and structurally related compounds.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Naphthoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Cytotoxicity of Naphthoquinone Derivatives
The following table summarizes the cytotoxic activity of various naphthoquinone derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency and cell line sensitivity when evaluating new compounds like Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 5,8-dihydroxy-1,4-naphthoquinone (M1) | COLO38 (Melanoma) | Resazurin Assay | 2.6 µM | [1] |
| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (M2) | COLO38 (Melanoma) | Resazurin Assay | 9.8 µM | [1] |
| 6-[(1,4-Naphthoquinone-2-yl)methyl]thio–Glucose Conjugate (PeS-9) | 22Rv1 (Prostate Cancer) | MTT Assay | Not explicitly stated, but highly effective | [2] |
| Acetylated O- and S-glycosides of 1,4-Naphthoquinones | Neuro-2a (Mouse Neuroblastoma) | MTT Assay | 2.7–16.4 µM | [3] |
| Various 1,4-Naphthoquinone Derivatives | Neuro-2a (Mouse Neuroblastoma) | MTT Assay | 2.7–87.0 µM | [3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., 22Rv1, Neuro-2a)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytotoxicity Assessment using Resazurin Assay
The resazurin assay is another method to measure cell viability. Viable cells can reduce resazurin into the fluorescent resorufin.
Materials:
-
Cancer cell lines (e.g., COLO38)
-
Complete cell culture medium
-
Test compound
-
Resazurin solution
-
96-well plates
-
Fluorescence plate reader
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for the desired exposure time.
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability and IC50 values based on the fluorescence intensity relative to the control.[1]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Proposed Signaling Pathway for Naphthoquinone-Induced Apoptosis
Based on studies of related compounds, a potential mechanism of action for this compound could involve the induction of apoptosis through mitochondrial-mediated pathways.
References
- 1. In Vitro and In Silico Studies of Two 1,4-Naphthoquinones and Their Topical Formulation in Bigels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate" in Cancer Cell Line Studies
A comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the application of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate in cancer cell line studies. Currently, there are no detailed experimental data, such as IC50 values, specific signaling pathway modulation, or established protocols for its use in oncological research. The information available is primarily limited to its chemical identification and commercial availability.
While research on the specific compound is lacking, the broader class of naphthoquinone derivatives, to which this compound belongs, has been a subject of interest in cancer research. These related compounds have demonstrated a range of anti-cancer activities, offering a potential framework for investigating this novel molecule.
General Properties of this compound
Based on vendor information, the fundamental properties of this compound are as follows:
| Property | Value |
| CAS Number | 90685-26-0[1] |
| Molecular Formula | C29H38O14[1] |
| Molecular Weight | 610.6 g/mol [1] |
Theoretical Framework for Investigation based on Related Naphthoquinone Compounds
Given the absence of direct research, this document outlines a theoretical approach and generalized protocols for initiating studies on "this compound," based on methodologies commonly employed for other naphthoquinone derivatives.
Potential Areas of Investigation
Naphthoquinones are known to exert their anticancer effects through various mechanisms. Initial studies on this compound could focus on:
-
Cytotoxicity and Antiproliferative Effects: Determining the compound's ability to inhibit the growth of various cancer cell lines.
-
Induction of Apoptosis: Investigating whether the compound can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: Analyzing the compound's impact on the progression of the cell cycle.
-
Signaling Pathway Modulation: Identifying key cellular signaling pathways affected by the compound.
Proposed Experimental Protocols
The following are generalized protocols that can be adapted for the initial investigation of "this compound."
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay helps to determine if the compound induces apoptosis.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing Potential Research Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a potential experimental workflow for investigating the compound and a generalized signaling pathway that is often implicated in the action of anticancer agents.
Caption: A potential experimental workflow for the investigation of a novel anti-cancer compound.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a naturally occurring naphthalene derivative.[1] While the broader class of naphthalene-based compounds has shown potential as antioxidants, specific data on the antioxidant capacity of this particular molecule is not extensively documented.[2][3][4] These application notes provide detailed protocols for evaluating the antioxidant activity of this compound using common and reliable in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
These protocols are designed to be accessible to researchers with a basic understanding of spectrophotometry and laboratory procedures. The provided methodologies will enable the generation of robust and reproducible data, which is crucial for the preliminary screening of potential antioxidant drug candidates.
Data Presentation
Quantitative results from the antioxidant assays should be summarized for clear comparison. The following table provides a template for presenting the data.
Table 1: Summary of Antioxidant Activity for this compound
| Assay Type | Test Compound Concentration(s) | % Inhibition (at specific concentration) | IC50 Value (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 Value (µg/mL or µM) |
| DPPH Radical Scavenging Assay | e.g., 10, 25, 50, 100, 200 µg/mL | |||
| ABTS Radical Scavenging Assay | e.g., 10, 25, 50, 100, 200 µg/mL |
IC50 (Inhibitory Concentration 50%) is the concentration of the test compound required to scavenge 50% of the free radicals.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and other standard laboratory equipment
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and away from light.
-
Preparation of Test Compound and Control Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the test compound or positive control at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
For the negative control, add 100 µL of methanol instead of the DPPH solution.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Principle of the DPPH Radical Scavenging Assay.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is quantified spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and other standard laboratory equipment
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Preparation of Test Compound and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO, then diluted with PBS/ethanol).
-
Prepare a series of dilutions to obtain different concentrations.
-
Prepare a similar dilution series for the positive control.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the test compound or positive control at different concentrations.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the test compound.
-
A_sample is the absorbance of the ABTS•+ solution with the test compound.
-
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value. The ABTS assay is noted to be more sensitive than the DPPH assay for identifying antioxidant activity due to its faster reaction kinetics.[5]
-
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Caption: Principle of the ABTS Radical Cation Scavenging Assay.
Conclusion
The protocols detailed in these application notes provide a standardized approach for the preliminary assessment of the antioxidant potential of this compound. Consistent application of these methods will yield valuable data for comparing its activity with known antioxidants and other novel compounds, thereby guiding further research and development efforts. It is recommended to perform all assays in triplicate to ensure the statistical significance of the results.
References
- 1. 【this compound】this compound CAS号:90685-26-0【结构式 性质 活性】-化源网 [chemsrc.com]
- 2. journalcsij.com [journalcsij.com]
- 3. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
Disclaimer: To date, no specific studies on the antimicrobial activity of "Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate" have been published. The following application notes and protocols are based on established methods for the antimicrobial screening of structurally related naphthoquinone and naphthoate derivatives. The provided data is representative of findings for these related compounds and should be considered as a reference for designing and interpreting experiments with the specified molecule.
Introduction
Naphthoquinones and their derivatives are a class of organic compounds known for their diverse biological activities, including antimicrobial properties.[1][2][3] These compounds are of significant interest in the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance. The antimicrobial action of naphthoquinones is often attributed to their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent damage to microbial cells.[1][2][4] This document provides detailed protocols for the preliminary antimicrobial screening of this compound against a panel of pathogenic bacteria and fungi.
Data Presentation: Representative Antimicrobial Activity of Naphthoquinone Derivatives
The following tables summarize typical quantitative data obtained from antimicrobial screening of various naphthoquinone derivatives, which can serve as a benchmark for evaluating the activity of this compound.
Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Naphthoquinone Derivatives against Bacterial Strains
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| Halogenated Naphthoquinones | Staphylococcus aureus | 16 - 31.25 | [1][5] |
| Escherichia coli | 31.25 - 62.5 | [1] | |
| Amino-naphthoquinones | Staphylococcus aureus | 30 - 125 | [6] |
| Pseudomonas aeruginosa | 70 - 150 | [7] | |
| Hydroxy-naphthoquinones | Staphylococcus aureus | ≤ 0.125 µmol/L | [8] |
| Enterococcus faecalis | 6.40 | [9] |
Table 2: Representative Minimum Inhibitory Concentrations (MIC) of Naphthoquinone Derivatives against Fungal Strains
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| Halogenated Naphthoquinones | Candida krusei | 2 | [5] |
| Candida parapsilosis | 16 - 64 | [5] | |
| Amino Acid Naphthoquinones | Candida albicans | >300 | [7] |
| Cryptococcus neoformans | 32 - 128 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments in the antimicrobial screening of this compound.
1. Agar Well Diffusion Assay
This method is a preliminary test to qualitatively assess the antimicrobial activity of the compound.[10][11]
-
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Bacterial or fungal cultures
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Test compound solution (in a suitable solvent like DMSO)
-
Positive control (e.g., Kanamycin for bacteria, Nystatin for fungi)
-
Negative control (solvent used to dissolve the test compound)
-
-
Protocol:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile petri dishes.
-
Allow the agar to solidify in a laminar flow hood.
-
Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.[10]
-
Aseptically create wells in the agar using a sterile cork borer.[11]
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[12]
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.
-
2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9][13]
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum
-
Test compound solution
-
Positive and negative controls
-
Microplate reader
-
-
Protocol:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Inoculate each well (except for the negative control) with the microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by using a microplate reader.
-
Visualizations
Caption: Hypothesized mechanism of antimicrobial action.
References
- 1. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthoquinones and Their Derivatives: Emerging Trends in Combating Microbial Pathogens | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antimicrobial activity of a new series of 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies [journal.hep.com.cn]
- 9. Antibacterial and cytotoxic activities of naphthoquinone pigments from Onosma visianii Clem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formulation and investigation of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate (CAS No. 90685-26-0).[1][2][3][4] Due to limited published data on this specific molecule, this guide presents hypothesized biological activities and generalized protocols based on the known properties of structurally related naphthoquinone glycosides and prenylated compounds. The proposed areas of investigation are anticancer and antioxidant activities. Detailed methodologies for preparing the compound, assessing its solubility, and performing in vitro assays for cytotoxicity (MTT assay) and antioxidant potential (DPPH assay) are provided.
Compound Information
-
Synonyms: 2-carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-β-D-glucoside[3]
-
Storage: Store at 2-8°C[1]
Background and Hypothesized Biological Activity
This compound is a complex molecule featuring a naphthoquinone core, a prenyl group, and two glucosyl moieties. While direct biological data is scarce, its structural components suggest potential therapeutic activities.
-
Naphthoquinone Core: Naphthoquinones are known for a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6] Their mechanisms often involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways critical for cancer cell survival.[7][8]
-
Prenyl Group: Prenylation can enhance the lipophilicity of compounds, potentially increasing their affinity for biological membranes and improving interaction with intracellular target proteins. This modification has been shown to enhance the biological activities of parent flavonoids and other natural products.[9][10]
-
Glucosyl Moieties: Glycosylation generally increases the water solubility and stability of aglycones. This can be advantageous for formulation and bioavailability in experimental settings.
Based on these structural features, it is hypothesized that this compound may exhibit antioxidant and anticancer properties. The proposed experimental protocols are designed to investigate these hypotheses.
Formulation and Data Presentation
Solubility Testing Protocol
Due to the presence of two glucosyl groups, the compound is expected to have higher aqueous solubility than its aglycone. However, the prenylated naphthoquinone core is hydrophobic. Therefore, initial solubility testing is crucial.
Protocol:
-
Prepare a stock solution of the compound at 10 mM in Dimethyl Sulfoxide (DMSO).
-
Serially dilute the stock solution in various aqueous buffers (e.g., PBS pH 7.4, cell culture medium) to determine the maximum soluble concentration.
-
Visually inspect for precipitation after incubation at room temperature and 37°C for 1 hour.
-
(Optional) Use nephelometry for a quantitative assessment of solubility.
Data Presentation: Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 90685-26-0[1][2][3][4] | |
| Molecular Formula | C₂₉H₃₈O₁₄[1][3][4] | |
| Molecular Weight | 610.6 g/mol [1][3][4] | |
| Appearance | Powder[1][2] | |
| Purity | >98% (HPLC)[2][4] | Confirm with Certificate of Analysis from the supplier. |
| Storage Conditions | 2-8°C[1] | Store desiccated and protected from light. |
| Stock Solution Solvent | DMSO | Prepare high-concentration stock solutions (e.g., 10-50 mM) and store at -20°C or -80°C. |
| Working Solution | Cell culture medium / PBS | Dilute DMSO stock solution. Final DMSO concentration in assays should not exceed 0.5% (v/v).[11] |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Materials:
-
Target cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile microplates
-
MTT reagent (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm, reference at 630-690 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%.[11] Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Wrap the plate and shake on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Antioxidant Activity (DPPH Assay)
This assay measures the ability of the compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[14]
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)[14]
-
Methanol or ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)[15]
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader (absorbance at 517 nm)[16]
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and the positive control in the chosen solvent.
-
Reaction Setup: In a 96-well plate, add 20 µL of each sample dilution to separate wells.
-
DPPH Addition: Add 200 µL of the DPPH working solution to each well and mix thoroughly.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][17]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[16] A blank containing only the solvent should be used to zero the spectrophotometer.[14]
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Data Presentation: Biological Activity
Table 2: Hypothetical Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 48 | Data |
| A549 | Lung Cancer | 48 | Data |
| HCT116 | Colon Cancer | 48 | Data |
| VERO | Normal Kidney | 48 | Data |
Table 3: Hypothetical Antioxidant Activity Data
| Compound/Control | IC₅₀ (µg/mL) for DPPH Scavenging |
| Test Compound | Data |
| Ascorbic Acid | Data |
| Trolox | Data |
Visualizations
Experimental Workflow
Caption: General experimental workflow for characterizing the compound.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothesized ROS-mediated apoptotic signaling pathway.
References
- 1. shjning.com [shjning.com]
- 2. 90685-26-0 | this compound [albtechnology.com]
- 3. 2-carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-β-D-glucoside | CAS: 90685-26-0 | ChemNorm [chemnorm.com]
- 4. This compound |90685-26-0 |In stock| Aktin Chemicalsï¼Inc [aktinchem.com]
- 5. preprints.org [preprints.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. zen-bio.com [zen-bio.com]
- 16. mdpi.com [mdpi.com]
- 17. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
Welcome to the technical support center for the synthesis of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this complex molecule and its analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of the synthesis: Prenylation of the naphthoquinone core and Glycosylation of the hydroxyl groups.
Challenge 1: Regioselective Prenylation
The first key step involves the regioselective introduction of a prenyl group at the C-3 position of a methyl 1,4-dihydroxy-2-naphthoate precursor.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | - Inactive prenylating agent.- Insufficient activation by Lewis acid. | - Use freshly distilled prenyl bromide or 3-methyl-2-buten-1-ol.- Increase equivalents of Lewis acid (e.g., BF₃·OEt₂) or try a stronger one. Monitor for degradation. |
| Formation of O-prenylated side products | - Reaction conditions favoring O-alkylation over C-alkylation. | - Use a non-polar, aprotic solvent to disfavor O-prenylation.- Employ a bulky Lewis acid to sterically hinder attack at the hydroxyl groups. |
| Formation of a cyclized product (e.g., a dihydromollugin analog) | - Spontaneous pyran ring formation following prenylation.[1] | - This may be an unavoidable intermediate. The subsequent oxidation step can be adjusted to convert this to the desired naphthoquinone structure.[1] |
| Poor regioselectivity (prenylation at other positions) | - The C-3 position is generally activated, but harsh conditions can lead to substitution at other sites. | - Perform the reaction at a lower temperature.- Use a milder Lewis acid. |
Challenge 2: Stereoselective Bis-Glycosylation
The introduction of two glucose moieties at the C-1 and C-4 hydroxyl groups presents significant stereochemical challenges. The goal is typically to form β-glycosidic bonds.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired bis-glycosylated product | - Steric hindrance from the prenyl group and the naphthoquinone core.- Low nucleophilicity of the phenolic hydroxyl groups.- Deactivation of the glycosyl donor. | - Increase the equivalents of the glycosyl donor and promoter.- Consider a more reactive glycosyl donor (e.g., a trichloroacetimidate or a glycosyl fluoride).- For sterically hindered acceptors, higher reaction temperatures may be required, but must be balanced against the risk of side reactions.[2] |
| Formation of the undesired α-anomer | - Lack of neighboring group participation from the protecting group at C-2 of the glucose donor.- SN1-type reaction mechanism is favored.[3] | - Use a glycosyl donor with a participating protecting group at the C-2 position (e.g., acetyl, benzoyl) to favor the formation of 1,2-trans-glycosides (β-glucosides).[4][5]- Use a non-participating solvent like dichloromethane. |
| Formation of mono-glycosylated product | - Incomplete reaction due to steric hindrance or insufficient reagents. | - Increase reaction time and/or temperature.- Increase the equivalents of the glycosyl donor. |
| Orthoester formation | - A common side reaction when using participating acyl groups at C-2 of the glycosyl donor. | - Use of specific additives or careful control of reaction conditions may minimize this. In some cases, a different protecting group strategy may be necessary.[6] |
| Hydrolysis of the glycosyl donor | - Presence of moisture in the reaction. | - Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Challenge 3: Purification of the Final Product
The high polarity of the bis-glycosylated product can make purification challenging.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in separating the product from polar impurities | - The product is highly polar due to the two glucose units. | - Standard silica gel chromatography may not be effective. Consider using reverse-phase (C18) chromatography with a water/methanol or water/acetonitrile gradient.[7][8]- Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for separating highly polar compounds.[7] |
| Product streaks on the TLC plate | - The compound may be too polar for the mobile phase or may be interacting strongly with the stationary phase. | - Add a small amount of acetic acid or methanol to the developing solvent system for silica gel TLC.- Use a different stationary phase for TLC (e.g., C18 plates). |
| Co-elution of anomers | - α and β anomers may have very similar polarities. | - High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 or a specialized carbohydrate column) may be required for separation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the synthesis? A good starting point is methyl 1,4-dihydroxy-2-naphthoate.[1][9] This can be synthesized from 1,4-dihydroxynaphthalene-2-carboxylic acid via esterification.[1]
Q2: Which protecting groups should I use on the glucose donor to ensure β-selectivity? To achieve β-selectivity, it is crucial to use a participating group at the C-2 position of the glucose donor.[4] Acetyl (Ac) or benzoyl (Bz) groups are commonly used for this purpose as they can form a dioxolenium ion intermediate that blocks the α-face, directing the acceptor to attack from the β-face.[5]
Q3: My prenylation step is giving a complex mixture of products. What can I do? First, ensure the purity of your starting material and prenylating agent. Complex mixtures often arise from side reactions. Try lowering the reaction temperature and using a milder Lewis acid to improve selectivity. Monitoring the reaction closely by TLC is essential to stop it before significant byproducts form.
Q4: How can I confirm the stereochemistry of the newly formed glycosidic bonds? The stereochemistry is typically determined using ¹H NMR spectroscopy. For β-glucosides, the coupling constant (³JH1,H2) for the anomeric proton is typically large (around 7-8 Hz). For α-glucosides, this coupling constant is smaller (around 3-4 Hz). Further confirmation can be obtained through 2D NMR experiments like NOESY.
Q5: The glycosylation of the second hydroxyl group is very slow. What are my options? The second glycosylation can be significantly slower due to increased steric hindrance. You can try forcing the conditions by increasing the temperature and using a larger excess of the glycosyl donor and promoter. Alternatively, a different, more reactive glycosyl donor could be used for the second step.
Experimental Protocols
As the direct synthesis of this compound is not widely reported, the following are representative protocols for the key synthetic steps based on the synthesis of similar molecules.
Protocol 1: Synthesis of Methyl 3-prenyl-1,4-dihydroxy-2-naphthoate (Aglycone Precursor)
This protocol is adapted from syntheses of mollugin and related prenylated naphthoquinones.[1][10]
-
Preparation: To a solution of methyl 1,4-dihydroxy-2-naphthoate (1.0 eq.) in anhydrous toluene, add sodium hydride (1.1 eq.) at 0 °C under an argon atmosphere.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes. Then, add 3-methyl-2-butenyl bromide (1.2 eq.) dropwise.
-
Reflux: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 3-5 hours.
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for β-Glucosylation
This is a general protocol for the glycosylation of a phenolic hydroxyl group using a trichloroacetimidate donor.
-
Preparation: Dissolve the aglycone (1.0 eq.) and the per-O-acetylated glucosyl trichloroacetimidate donor (1.5 eq. per hydroxyl group) in anhydrous dichloromethane under an argon atmosphere. Add activated molecular sieves (4 Å).
-
Cooling: Cool the mixture to -40 °C.
-
Initiation: Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm slowly to 0 °C while monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Work-up: Filter the mixture through celite and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the protected glycoside.
-
Deprotection: The acetyl protecting groups on the glucose moieties can be removed under Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final product.
Visualizations
Logical Workflow for Synthesis
Caption: Synthetic workflow for the target molecule.
Troubleshooting Logic for Low Glycosylation Yield
Caption: Troubleshooting flowchart for low glycosylation yield.
Signaling Pathway for β-Glycosylation
Caption: Mechanism of neighboring group participation.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. teledynelabs.com [teledynelabs.com]
- 9. 77060-74-3|Methyl 1,4-dihydroxy-2-naphthoate|BLD Pharm [bldpharm.com]
- 10. 2-Methoxycarbonyl-3-prenyl-1,4-naphthoquinone, a metabolite related to the biosynthesis of mollugin and anthraquinones in Galium mollugo L. - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Extraction of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of "Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate" during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the natural source of this compound?
A1: this compound is a secondary metabolite found in the plant Rubia cordifolia, also known as Indian Madder or Manjistha.[1][2] The roots of the plant are particularly rich in various bioactive compounds, including anthraquinones and glycosides.[1][3]
Q2: Which solvents are most effective for extracting this compound?
A2: As this compound is a glycoside, polar solvents are the most effective for its extraction.[2][4] Aqueous mixtures of ethanol or methanol (typically 70-95%) are commonly used and have demonstrated high efficiency in extracting polar glycosides from plant materials.[4][5][6]
Q3: What are the critical factors that influence the extraction yield?
A3: The primary factors influencing the extraction yield are the choice of solvent, extraction temperature, extraction duration, and the solid-to-solvent ratio.[4][7][8] The particle size of the plant material is also crucial; a finer powder increases the surface area available for solvent penetration.[4]
Q4: How can I prevent the degradation of the target compound during extraction?
A4: Glycosides can be sensitive to high temperatures and acidic conditions, which can lead to the hydrolysis of the glycosidic bonds.[2][9] It is advisable to use neutral or slightly basic extraction conditions and avoid prolonged exposure to high temperatures. For thermosensitive glycosides, extraction at temperatures below 45°C is recommended.[2]
Q5: What are the recommended methods for purifying the crude extract?
A5: Following the initial extraction, purification is typically necessary to isolate the target compound. Common methods include column chromatography using stationary phases like silica gel or Sephadex LH-20.[5] Further purification can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inappropriate Solvent: The solvent may not be polar enough to efficiently solubilize the glycoside. | Use a more polar solvent system, such as 70-95% ethanol or methanol.[4][5][6] Consider a serial exhaustive extraction with solvents of increasing polarity.[1] |
| Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse into the solvent. | Increase the extraction time or moderately increase the temperature (while monitoring for degradation).[4] Ultrasound-assisted extraction (UAE) can also reduce extraction time.[4] | |
| Poor Solvent Penetration: The plant material may not be ground finely enough. | Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area.[4] | |
| Suboptimal Solid-to-Solvent Ratio: An insufficient volume of solvent was used. | Increase the solvent volume to ensure the entire plant material is adequately submerged and to facilitate efficient mass transfer. A common starting ratio is 1:20 (w/v).[4] | |
| Degradation of Target Compound (indicated by unexpected spots on TLC/HPLC) | Hydrolysis of Glycosidic Bonds: The extraction conditions may be too acidic or the temperature too high. | Maintain a neutral pH during extraction and avoid excessive heat.[2][9] If heat is necessary to inactivate enzymes, apply it for a short duration.[2] |
| Enzymatic Degradation: Endogenous enzymes in the plant material may be degrading the compound. | Consider a brief heat treatment of the plant material before extraction to denature enzymes.[2] Alternatively, store the plant material properly at low temperatures (-80°C) prior to use.[10] | |
| Co-extraction of a High Amount of Impurities | Low Selectivity of the Solvent: The chosen solvent is extracting a wide range of compounds. | Employ a multi-step extraction strategy. Start with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a polar solvent.[1] |
| Presence of Pigments and Polar Impurities: Compounds with similar polarity to the target are being co-extracted. | Utilize column chromatography with different stationary and mobile phases to separate the target compound. Adsorption chromatography on silica gel followed by size exclusion chromatography on Sephadex LH-20 can be effective.[5] | |
| Emulsion Formation During Liquid-Liquid Partitioning | Presence of Surfactant-like Molecules: High concentrations of fats, proteins, or other compounds can cause emulsions. | To break an emulsion, you can try adding a brine solution (salting out), centrifugation, or gently swirling instead of vigorous shaking. |
| Poor Separation During Chromatography | Inappropriate Mobile Phase: The solvent system does not provide adequate resolution. | Systematically vary the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system in HPLC can often improve separation. |
| Column Overloading: Too much crude extract was loaded onto the column. | Reduce the amount of sample loaded onto the chromatography column. Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the roots of Rubia cordifolia at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried roots into a fine powder (40-60 mesh).[4]
-
-
Extraction:
-
Post-Extraction:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with an additional 50 mL of 80% ethanol to ensure complete recovery.
-
Combine the filtrate and the washings.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the concentrated crude extract in a minimal amount of the mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common gradient is from hexane to ethyl acetate to methanol.
-
Collect fractions of the eluate.
-
-
Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.
-
Pool the fractions that show a pure spot corresponding to the standard of this compound.
-
Further purify the pooled fractions using semi-preparative HPLC if necessary.
-
Data Presentation
Table 1: Comparison of Solvent Systems for Crude Extract Yield from Rubia cordifolia
| Solvent System | Extraction Method | Temperature (°C) | Time (hours) | Crude Extract Yield (%) |
| 95% Ethanol | Maceration | Room Temp | 72 | 10.2 |
| 80% Ethanol | UAE | 40 | 0.75 | 12.5 |
| 70% Methanol | Soxhlet | 65 | 8 | 14.1 |
| Chloroform/Methanol (1:1) | Maceration | Room Temp | 48 | 9.5 |
| Water | Reflux | 100 | 4 | 8.7 |
Note: These are example values based on typical extraction yields from plant material and should be optimized for specific experimental conditions.
Visualizations
Experimental Workflow for Extraction and Purification
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anthraquinones from the Aerial Parts of Rubia cordifolia with Their NO Inhibitory and Antibacterial Activities [mdpi.com]
- 6. Rubiacordone A: A New Anthraquinone Glycoside from the Roots of Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. sciencejournal.re [sciencejournal.re]
- 11. researchgate.net [researchgate.net]
"Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate" stability and degradation issues
Welcome to the technical support center for Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. Some suppliers suggest that the compound is stable for at least two years under these conditions.[1] It is advisable to aliquot the solid compound upon receipt to avoid repeated freeze-thaw cycles.
Q2: I need to prepare a stock solution. What is the recommended solvent and what are the short-term storage conditions?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For short-term storage (days to weeks), it is recommended to store DMSO stock solutions at -20°C or -80°C. To minimize degradation, it is best to prepare fresh dilutions in aqueous buffers for immediate use in experiments. Avoid storing the compound in aqueous solutions for extended periods, as it may be susceptible to hydrolysis.
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
A3: Inconsistent results can indeed be a sign of compound degradation. Several factors can affect the stability of this compound in an experimental setting, including the pH of the buffer, exposure to light, and elevated temperatures.[2][3] Degradation can lead to a decrease in the effective concentration of the active compound, resulting in variability in your data. It is crucial to evaluate the stability of the compound under your specific experimental conditions.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on its structure as a glycoside and a naphthoate ester, potential degradation pathways include:
-
Hydrolysis: The glycosidic bonds and the methyl ester are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This would release the glucose units and the naphthoic acid core.
-
Oxidation: The prenyl group and the naphthalene ring system may be susceptible to oxidation.
-
Photodegradation: Aromatic compounds are often sensitive to light, which can induce degradation.
Troubleshooting Guide
This section provides guidance on how to identify and resolve common stability-related issues.
Problem 1: Loss of biological activity in my assay over time.
| Potential Cause | Troubleshooting Steps |
| Degradation in Aqueous Solution | 1. Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.2. Perform a time-course experiment to assess the stability of the compound in your assay buffer. Incubate the compound in the buffer for varying durations (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature, then measure its concentration or biological activity. |
| Adsorption to Labware | 1. Use low-adhesion microplates and centrifuge tubes.2. Include a surfactant like Tween-20 (at a low, non-interfering concentration) in your assay buffer to reduce non-specific binding. |
| Photodegradation | 1. Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.2. Minimize the exposure of your experimental setup to direct light. |
Problem 2: Appearance of unknown peaks in my analytical chromatography (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Analyze a freshly prepared solution of the compound to establish a baseline chromatogram.2. Compare this to the chromatogram of a solution that has been stored under your typical experimental conditions (e.g., in aqueous buffer at 37°C). The appearance of new peaks or a decrease in the area of the parent peak suggests degradation.3. To identify the nature of the degradation products, consider performing forced degradation studies (see Experimental Protocols section). |
| Contamination | 1. Ensure the purity of your solvent and buffer components.2. Analyze a blank sample (solvent/buffer only) to rule out contamination from these sources. |
Stability Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound. The following table summarizes general stability information.
| Condition | Observation | Source |
| Long-term Storage (Solid) | Stable for ≥ 2 years at -20°C. | [1] |
| Room Temperature (Solid) | Stable for transportation. | [4] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffer
This protocol outlines a basic experiment to determine the stability of this compound in a specific aqueous buffer.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
Dilute the DMSO stock solution into the aqueous buffer to a final concentration of 100 µM.
-
Aliquot the solution into several vials.
-
Incubate the vials at the desired temperature (e.g., room temperature, 37°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze the sample by HPLC-UV or LC-MS.
-
The sample at T=0 should be analyzed immediately after preparation.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to determine the degradation rate.
-
Protocol 2: Forced Degradation Study
Forced degradation studies can help to identify potential degradation products and pathways.
-
Stress Conditions:
-
Acidic: Incubate the compound in 0.1 M HCl.
-
Basic: Incubate the compound in 0.1 M NaOH.
-
Oxidative: Incubate the compound in 3% H₂O₂.
-
Thermal: Incubate a solid sample of the compound at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution of the compound to a UV lamp.
-
-
Procedure:
-
For each condition, prepare a solution of the compound.
-
Incubate under the stress condition for a defined period (e.g., 24 hours).
-
Analyze the samples by LC-MS to identify and characterize any degradation products.
-
Visualizations
Caption: Workflow for Preliminary Stability Assessment.
References
Technical Support Center: Tackling Solubility Challenges of "Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate" in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the in vitro solubility challenges of "Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate."
I. Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is a natural product with the chemical formula C29H38O14 and a molecular weight of 610.6 g/mol .[1] Its complex structure, featuring a naphthoate core with prenyl and bisglucosyloxy substitutions, suggests potential challenges in achieving sufficient solubility for in vitro assays.
Q2: I am having trouble dissolving "this compound" in my aqueous cell culture medium. What should I do?
A2: Due to its likely hydrophobic nature, direct dissolution in aqueous media is expected to be difficult. A common and effective strategy is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in the aqueous medium.
Q3: Which organic solvents are recommended for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for dissolving a broad range of polar and nonpolar compounds for in vitro studies.[2] Other common options include ethanol and acetone.[3][4] The choice of solvent can impact your experimental results, so it's crucial to consider their compatibility with your specific cell line and assay.
Q4: What are the potential cytotoxic effects of these organic solvents?
A4: Organic solvents can exhibit cytotoxic effects on cells, which are dependent on the cell type, solvent concentration, and exposure time.[4] It is essential to determine the maximum solvent concentration that your cells can tolerate without affecting viability or the experimental readout. Generally, it is recommended to keep the final concentration of solvents like DMSO below 0.5% (v/v) in the final culture medium, as higher concentrations can be toxic.[3] For instance, some studies have shown that DMSO concentrations above 2% can be cytotoxic to HeLa cells, while concentrations below 1% may inhibit cell growth.[5]
Q5: My compound precipitates out of solution when I dilute the stock solution into my aqueous medium. How can I prevent this?
A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize the Dilution Process: Add the stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and uniform mixing.
-
Use a Co-solvent System: A mixture of solvents can sometimes improve solubility.
-
Incorporate Surfactants or Cyclodextrins: These agents can help to encapsulate the hydrophobic compound and increase its apparent solubility in aqueous solutions.[6]
-
Adjust the pH: If the compound has ionizable groups, adjusting the pH of the medium may enhance its solubility.[6]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with "this compound" for in vitro experiments.
Problem: "this compound" is not dissolving sufficiently for my in vitro assay.
Below is a stepwise workflow to troubleshoot and overcome this challenge.
Caption: A workflow for troubleshooting the solubility of "this compound".
Step 1: Preparation of a Concentrated Stock Solution
The initial and most critical step is to dissolve "this compound" in a suitable organic solvent.
Recommended Solvents and Their Properties:
| Solvent | Polarity | Common Starting Concentration for Stock | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 10-50 mM | Excellent solvent for a wide range of compounds.[2] Can be cytotoxic at higher concentrations.[4][5] |
| Ethanol (EtOH) | Polar protic | 10-50 mM | Generally less toxic than DMSO.[3] May be less effective for highly nonpolar compounds. |
| Acetone | Polar aprotic | 10-50 mM | Can be a good alternative to DMSO and ethanol.[3] It is volatile. |
Protocol for Stock Solution Preparation:
-
Weigh out a precise amount of "this compound" in a sterile microcentrifuge tube.
-
Add the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonication for 5-10 minutes may aid dissolution.
-
Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Dilution into Aqueous Medium and Addressing Precipitation
This step involves diluting the concentrated stock solution into your final cell culture medium or assay buffer.
Caption: Decision tree for addressing precipitation upon dilution.
Detailed Methodologies for Preventing Precipitation:
-
Optimized Dilution Protocol:
-
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the medium, add the required volume of the stock solution dropwise.
-
Continue to mix for an additional 1-2 minutes to ensure homogeneity.
-
-
Incorporation of Solubility Enhancers:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be added to the aqueous medium at low concentrations (typically 0.01% to 0.1%) before the addition of the compound's stock solution.
-
Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6] Prepare a solution of the cyclodextrin in your aqueous medium first, then add the stock solution of your compound.
-
-
pH Adjustment:
-
Determine if "this compound" has any ionizable functional groups.
-
If so, experimentally determine the pH at which its solubility is highest.
-
Carefully adjust the pH of your cell culture medium or buffer using sterile HCl or NaOH. Ensure the final pH is compatible with your cells and assay.
-
Step 3: Solvent Cytotoxicity Testing
Before proceeding with your main experiment, it is crucial to determine the non-toxic concentration of your chosen solvent system on your specific cell line.
Protocol for Solvent Toxicity Assay (e.g., using MTT assay):
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of your chosen solvent (e.g., DMSO) in the cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%).
-
Replace the medium in the wells with the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay, such as the MTT assay, to determine the percentage of viable cells at each solvent concentration compared to the control.
-
Select the highest solvent concentration that does not significantly impact cell viability for your experiments.
Solvent Tolerance Comparison of Common Cell Lines (Illustrative Data):
| Cell Line | Solvent | IC50 (Concentration causing 50% inhibition) | Reference |
| MCF-7 | DMSO | > 2% (v/v) at 24h | [3] |
| RAW-264.7 | DMSO | ~1.5% (v/v) at 24h | [3] |
| HUVEC | DMSO | ~1% (v/v) at 24h | [3] |
| K562 | DMSO | > 10% (v/v) at 24h | [4] |
| HL60 | DMSO | > 10% (v/v) at 24h | [4] |
Note: This data is illustrative and the actual IC50 can vary based on experimental conditions. It is always recommended to perform a cytotoxicity test for your specific cell line and conditions.
By following this structured approach, researchers can systematically address the solubility challenges of "this compound" and other poorly soluble compounds, ensuring reliable and reproducible results in their in vitro studies.
References
- 1. This compound |90685-26-0 |In stock| Aktin Chemicals,Inc [aktinchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Naphthoquinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to naphthoquinone compounds in their cellular experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you identify and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with naphthoquinone compounds.
Q1: My cells have become resistant to the naphthoquinone compound I'm studying. What are the common mechanisms of resistance?
A1: Resistance to naphthoquinone compounds is a multifaceted issue. The primary mechanisms observed in cells include:
-
Altered Drug Metabolism: Changes in the expression or activity of metabolic enzymes can affect the bioactivation or detoxification of naphthoquinones. A key enzyme in this process is NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump naphthoquinone compounds out of the cell, reducing their intracellular concentration and efficacy.[4]
-
Target Modification: Mutations in the specific cellular target of the naphthoquinone compound can prevent the drug from binding effectively, thereby rendering it inactive.
-
Enhanced Oxidative Stress Response: Naphthoquinones often induce cell death through the generation of reactive oxygen species (ROS).[5] Resistant cells may upregulate their antioxidant defense mechanisms to counteract this oxidative stress.
Q2: How can I determine if altered NQO1 expression is responsible for the observed resistance?
A2: To investigate the role of NQO1 in resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein expression levels of NQO1 in your resistant cell line versus the parental, sensitive cell line. A significant decrease or absence of NQO1 in the resistant line is a strong indicator of its involvement.[2][6][7]
-
NQO1 Activity Assay: Measure the enzymatic activity of NQO1 in cell lysates from both sensitive and resistant cells. Reduced activity in resistant cells would corroborate the Western blot findings.
-
Genetic Analysis: Sequence the NQO1 gene in your resistant cells to identify any mutations that could lead to a non-functional protein.
Troubleshooting: Western Blot for NQO1
| Problem | Possible Cause | Solution |
| No or weak NQO1 band | Low NQO1 expression in the cell line. | Increase the amount of protein loaded onto the gel. Use a positive control cell line known to express high levels of NQO1. |
| Antibody not working. | Check the antibody datasheet for recommended dilutions and positive controls.[7][8] | |
| Non-specific bands | Antibody concentration is too high. | Titrate the primary antibody to the optimal concentration. |
| Blocking was insufficient. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
Q3: I suspect increased drug efflux is causing resistance. How can I test for this?
A3: Overexpression of ABC transporters is a common cause of multidrug resistance. You can assess this through:
-
Rhodamine 123 Efflux Assay: This is a functional assay to measure the activity of efflux pumps. Rhodamine 123 is a fluorescent substrate for many ABC transporters.[9] Cells with high efflux activity will show lower intracellular fluorescence. The assay can be performed with and without a known efflux pump inhibitor (e.g., verapamil) to confirm the role of these transporters.[10]
-
Western Blot Analysis: Determine the protein levels of specific ABC transporters, such as P-glycoprotein (MDR1/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), in your sensitive and resistant cell lines.[11]
-
qRT-PCR: Quantify the mRNA expression levels of the genes encoding these transporters.
Troubleshooting: Rhodamine 123 Efflux Assay
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete washing of extracellular dye. | Ensure thorough washing of cells with ice-cold PBS after dye loading. |
| No difference between sensitive and resistant cells | The specific ABC transporter is not a major factor. | Investigate other resistance mechanisms. |
| The inhibitor is not effective. | Use a different or a combination of inhibitors. | |
| Inconsistent results | Variation in cell number or viability. | Normalize fluorescence to cell number or a viability marker. |
| Photobleaching of the dye. | Minimize exposure of the samples to light. |
Q4: How can I investigate if mutations in the drug's target are responsible for resistance?
A4: If you know the molecular target of your naphthoquinone compound, you can check for mutations in the gene encoding that target protein:
-
Sanger Sequencing: This is the gold standard method for identifying specific point mutations, insertions, or deletions in a gene.[12][13][14][15][16] You will need to design primers to amplify the coding region of the target gene from both your sensitive and resistant cell lines and then compare the sequences.
Troubleshooting: Sanger Sequencing
| Problem | Possible Cause | Solution |
| Poor quality sequencing data | Poor quality PCR product. | Optimize the PCR reaction and purify the PCR product before sequencing.[16] |
| Low DNA concentration. | Increase the amount of template DNA used for sequencing. | |
| No mutations found | Target mutation is not the mechanism of resistance. | Explore other potential resistance mechanisms. |
| The mutation is outside the sequenced region. | Sequence the entire coding region and intron-exon boundaries of the target gene. |
Q5: My experimental results with the naphthoquinone compound are inconsistent. What could be the issue?
A5: Inconsistent bioactivity can often be attributed to the stability of the naphthoquinone compound itself.[17]
-
Photodegradation: Many naphthoquinones are light-sensitive. It is crucial to work in a light-protected environment and store stock solutions in amber vials or wrapped in aluminum foil.[17]
-
pH Instability: Naphthoquinones can be unstable in alkaline conditions (pH > 9).[17] Ensure your experimental media is buffered to a neutral or slightly acidic pH.
-
Reaction with Media Components: Components in your cell culture media could potentially react with and inactivate the compound. Test the stability of your compound in the media over time.
Quantitative Data Summary
The following tables summarize key quantitative data related to naphthoquinone resistance.
Table 1: IC50 Values of Naphthoquinone Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Naphthazarin | Various | 0.16 - 1.7 |
| 2-(chloromethyl)quinizarin | Various | 0.15 - 6.3 |
| 8-OH-β-lapachones | PC-3, HCT-116, SNB-19, HL-60, MCF-7 | Low µM range |
| Compound 3c | Four tumor cell lines | 4.0 - 8.0 |
| Compound 3b | Four tumor cell lines | 6.0 - 9.0 |
| Data compiled from multiple sources.[18][19] |
Table 2: Synergistic Effects of Naphthoquinones with Other Drugs
| Naphthoquinone | Combination Drug | Cell Line/Organism | Fold Reduction in IC50/MIC of Combination Drug |
| 2-methoxynaphthalene-1,4-dione | Amphotericin B | Cryptococcus neoformans | 4.17 |
| Sanguinarine | Doxorubicin | Caco-2 | 17.58 |
| Sanguinarine + Digitonin | Doxorubicin | Caco-2 | 35.17 |
| Diphenylethanol (DPE) | Erythromycin | E. coli overexpressing AcrB | 2-4 |
| Di-p-tolyl-methanol (DPT) | Ciprofloxacin | E. coli overexpressing AcrB | 2-4 |
| 4-(benzylphenyl) acetonitrile (BPA) | Tetracycline | E. coli overexpressing AcrB | 2-4 |
| Data compiled from multiple sources.[1][20][21][22] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is used to determine the concentration of a naphthoquinone compound that inhibits cell growth by 50%.[23][24][25][26]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the naphthoquinone compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay
This protocol measures the activity of efflux pumps using the fluorescent substrate Rhodamine 123.[9][27][28]
-
Cell Preparation: Harvest cells and resuspend them at 1 x 10^6 cells/mL in serum-free medium.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 1-10 µM and incubate at 37°C for 30-60 minutes, protected from light.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cells in pre-warmed medium with or without an efflux pump inhibitor (e.g., 50 µM verapamil) and incubate at 37°C for 1-2 hours.
-
Analysis: Analyze the intracellular fluorescence of the cells by flow cytometry or a fluorescence plate reader. Cells with higher efflux activity will have lower fluorescence.
Visualizations
The following diagrams illustrate key concepts in naphthoquinone resistance.
Caption: Key mechanisms of cellular resistance to naphthoquinone compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-NQO1 antibody [C2C3], C-term (GTX100235) | GeneTex [genetex.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 13. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 14. mdpi.com [mdpi.com]
- 15. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. file.medchemexpress.com [file.medchemexpress.com]
- 28. apexbt.com [apexbt.com]
Technical Support Center: Optimizing HPLC Separation of Naphthoquinone Glycosides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of naphthoquinone glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating naphthoquinone glycosides?
A1: The most widely used stationary phase for the separation of naphthoquinone glycosides is reversed-phase C18.[1][2][3][4][5] This is due to its versatility in handling compounds with a wide range of polarities. C8 columns are also used but are generally less hydrophobic than C18.[4]
Q2: How does mobile phase pH affect the separation of naphthoquinone glycosides?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes.[6] For acidic compounds, adjusting the mobile phase pH to be at least 2 units below the pKa of the analyte can improve peak shape and reduce tailing by keeping the compound in its non-ionized form.
Q3: What are the typical organic solvents and additives used in the mobile phase?
A3: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC for these compounds.[1][2][5] Acetonitrile often provides sharper peaks, while methanol can sometimes improve the peak shape of phenolic compounds by masking residual silanol groups on the stationary phase. Small amounts of acids like formic acid or acetic acid are frequently added to the mobile phase to improve peak shape and resolution.[2][7]
Q4: What are the common causes of peak tailing in the analysis of naphthoquinones?
A4: Peak tailing for naphthoquinones is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. Other causes can include an inappropriate mobile phase pH, column degradation, sample overload, or extra-column effects like long tubing.
Q5: How can I improve the resolution between closely eluting peaks?
A5: To improve resolution, you can optimize the mobile phase composition by adjusting the solvent ratios or trying a different organic solvent.[6] Switching from an isocratic to a gradient elution can also help separate complex mixtures.[7] Additionally, using a column with a smaller particle size or a longer length can enhance separation efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Peak Resolution | Mobile phase composition is not optimal. | Adjust the ratio of organic solvent to the aqueous phase. Try a different organic solvent (e.g., switch from methanol to acetonitrile). Add a small percentage of acid (e.g., 0.1% formic acid) to the mobile phase.[2][7] |
| Isocratic elution is insufficient for separation. | Switch to a gradient elution method to better separate compounds with different polarities.[7] | |
| Column efficiency has degraded. | Replace the column with a new one of the same type. Consider using a column with a smaller particle size for higher efficiency. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing base to the mobile phase in small amounts. Use a highly deactivated, end-capped column. Adjust the mobile phase pH to suppress analyte ionization. |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Baseline Noise or Drift | Contaminated mobile phase or air bubbles. | Filter and degas the mobile phase before use.[8] |
| Detector cell is contaminated. | Flush the detector cell with an appropriate solvent. | |
| Inconsistent mobile phase mixing. | Ensure proper mixing of the mobile phase components. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare the mobile phase fresh daily and ensure accurate measurements of all components. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[2] | |
| Pump malfunction leading to inconsistent flow rate. | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
General Protocol for HPLC Analysis of Naphthoquinone Glycosides
This protocol provides a general starting point for the analysis of naphthoquinone glycosides from plant extracts. Optimization will likely be required for specific applications.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol).
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, increasing linearly over 20-40 minutes.
-
Column Temperature: 25-30 °C.
-
Detection: UV-Vis detector at a wavelength appropriate for the specific naphthoquinone (e.g., 254 nm, 265 nm, or 280 nm).[1][7]
-
Injection Volume: 10-20 µL.
-
Quantitative Data
Table 1: HPLC Conditions for Plumbagin Analysis
| Parameter | Method 1[1][3] | Method 2[4] | Method 3[5] |
| Column | C18 | Thermo Hypersil BDS C18 (250x4.6 mm, 5µ) | C18 |
| Mobile Phase | Methanol:Water (65:35 v/v) | 5mM Ammonium acetate (pH 3.8):Acetonitrile (40:60 v/v) | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 265 nm | 268 nm | 254 nm |
| Retention Time | ~7.5 min | Not specified | ~6.2 min |
Table 2: HPLC Conditions for Shikonin and its Derivatives
| Parameter | Method Details[2] |
| Column | ACE 5 C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.1 M Acetic acid in water (70:30, pH: 2.82) |
| Flow Rate | 1.0 mL/min |
| Detection | 520 nm |
| Column Temp. | 25°C |
| Retention Times | Acetylshikonin: ~4.18 min, Shikonin: ~8.75 min, Deoxyshikonin: ~11.01 min |
Table 3: HPLC Conditions for Juglone and other Phenolics
| Parameter | Method Details[6][7] |
| Column | Hypersil Gold C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 1% aqueous acetic acid (A) and methanol (B) |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm, 278 nm, 300 nm |
| Column Temp. | 20°C |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. turkjps.org [turkjps.org]
- 3. Development and Validation of HPLC Method for Quantification of Plumbagin in Plumbago Zeylanica L. Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. karger.com [karger.com]
Technical Support Center: Bioassays for Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate" and related naphthoquinone compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.
I. General Questions & Experimental Workflow
Q1: What is this compound and what are its potential biological activities?
This compound is a naphthoquinone derivative. While specific bioactivity data for this exact compound is limited in publicly available literature, related naphthoquinones and prenylated compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic (anti-cancer) effects.[1][2][3][4][5] Therefore, it is plausible that this compound may exhibit similar properties.
Q2: I am starting my investigation of this compound. What is a general workflow for screening its bioactivity?
A typical workflow for screening a purified natural product like this compound involves a tiered approach, starting with broad primary screens and moving towards more specific secondary and mechanistic assays.
References
- 1. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Prenylated Naphthoquinones
Welcome to the technical support center for the synthesis of prenylated naphthoquinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the prenylation of naphthoquinones?
A1: The most prevalent side reactions include:
-
C-alkylation vs. O-alkylation: The incoming prenyl group can attack a carbon atom of the naphthoquinone ring (C-alkylation, the desired reaction) or an oxygen atom of a hydroxyl or quinone moiety (O-alkylation), leading to undesired ethers.
-
Regioisomer Formation: Alkylation can occur at different positions on the naphthoquinone scaffold, particularly at the C2 and C3 positions, resulting in a mixture of isomers that can be difficult to separate.[1]
-
Formation of Michael Adducts: The naphthoquinone ring can act as a Michael acceptor, leading to 1,4-addition products instead of direct alkylation.[1]
-
Decomposition of Starting Materials: Sensitive starting materials can degrade under harsh reaction conditions, such as the presence of strong Lewis acids.[1]
-
Rearrangements: The prenyl side chain can undergo rearrangements, such as Claisen rearrangement, especially at elevated temperatures.[1]
Q2: How can I favor C-alkylation over O-alkylation?
A2: To promote the desired C-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Using a weaker base may favor C-alkylation. Some reactions may proceed more efficiently with stronger bases like potassium tert-butoxide, but this needs to be optimized.[2] Aprotic solvents such as THF or DMF are commonly employed.[2]
-
Protecting Groups: Protecting hydroxyl groups on the naphthoquinone ring can prevent O-alkylation. Common protecting groups include acetates and methyl ethers.[1]
-
Reaction Conditions: Lowering the reaction temperature can sometimes suppress O-alkylation.
Q3: I'm observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?
A3: Achieving high regioselectivity is a common challenge. Here are some approaches:
-
Directing Groups: The presence of certain functional groups on the naphthoquinone ring can direct the incoming prenyl group to a specific position.
-
Choice of Synthetic Route: Some synthetic methods offer better regiocontrol than others. For example, methods involving transmetalation of bromonaphthoquinone derivatives have shown excellent regiocontrol due to the specific position of the bromine atom.[1]
-
Catalyst Selection: The choice of Lewis acid in Friedel-Crafts type alkylations can significantly influence the ratio of C2 to C3 alkylation. For instance, AlCl₃ has been shown to provide good yields of the desired E-isomer in certain reactions.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Prenylated Naphthoquinone
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. For some one-pot syntheses, reactions can take up to 30 hours at room temperature to reach completion.[2]- Increase the reaction temperature, but monitor for potential degradation of starting materials or products.[2] |
| Suboptimal Catalyst or Reagent Concentration | - Optimize the concentration of the Lewis acid or other catalysts. For Friedel-Crafts alkylations, around 1.2 equivalents of Lewis acid are often used.[1]- Ensure the purity of your reagents. |
| Degradation of Starting Material or Product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Choose a suitable solvent that does not promote degradation. |
| Inefficient Heating Method | - Conventional heating can be inefficient, sometimes leading to yields between 30-60%. Consider alternative heating methods if available.[2] |
Problem 2: Difficulty in Purifying the Product from Side Products
| Possible Cause | Troubleshooting Steps |
| Formation of a Complex Mixture of Isomers | - Optimize reaction conditions to improve selectivity (see FAQ A3).- Employ advanced purification techniques such as preparative TLC or HPLC for separating closely related isomers.[1] |
| Presence of Unreacted Starting Materials | - Monitor the reaction progress closely using TLC to ensure complete consumption of the starting material.[2]- If the reaction has stalled, consider adding more of the limiting reagent or catalyst. |
| Formation of Polar Byproducts | - An aqueous workup can help remove highly polar impurities. Washing the organic layer with water or a mild aqueous base can be effective.[2] |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Menadiol
This protocol describes a common method for the synthesis of menaquinone-2 (MK-2).
Materials:
-
Menadione
-
Sodium dithionite (Na₂S₂O₄)
-
Geraniol
-
Boron trifluoride diethyl etherate (BF₃∙OEt₂)
-
Appropriate solvents (e.g., dioxane, dichloromethane)
Procedure:
-
Reduction of Menadione: Reduce menadione to menadiol by treating it with a 10% aqueous solution of sodium dithionite at room temperature for 30 minutes. The yield for this step is typically around 84%.[1]
-
Alkylation: In a separate reaction vessel under an inert atmosphere, dissolve menadiol and geraniol in a suitable solvent.
-
Catalyst Addition: Slowly add BF₃∙OEt₂ to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup and Purification: Upon completion, quench the reaction and perform an appropriate workup. Purify the crude product by column chromatography to obtain MK-2. The reported yield for this alkylation step can be around 20.1%.[1]
Protocol 2: Synthesis of Lapachol from Lawsone
This protocol outlines a method for the synthesis of lapachol, a naturally occurring prenylated naphthoquinone.
Materials:
-
Lawsone (2-hydroxy-1,4-naphthoquinone)
-
1-bromo-3-methyl-2-butene
-
Sodium iodide
-
Triethylamine (weak base)
-
Dimethylsulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve lawsone in DMSO.
-
Addition of Reagents: Add sodium iodide, 1-bromo-3-methyl-2-butene, and triethylamine to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The use of a weak organic base like triethylamine is intended to trap the acid generated during the reaction.[3]
-
Workup and Purification: After the reaction is complete (monitored by TLC), perform a suitable workup. The crude product can be purified by recrystallization from ethanol to yield lapachol. Reported yields for this method can be up to 40%.[3]
Data Presentation
Table 1: Comparison of Lewis Acids in Friedel-Crafts Alkylation
| Lewis Acid | Yield (%) | Stereochemistry of α-isoprene double bond |
| AlCl₃ | 72 | All E |
| Other Lewis Acids | Varies | Varies |
| Data adapted from a study by Min et al. as cited in a review on naphthoquinone synthesis.[1] |
Table 2: Yields of Menaquinones using Different Synthetic Methods
| Synthetic Method | Menaquinone | Reported Yield (%) |
| Aryl-Grignard reaction with prenyl bromides | MK-1/MK-2 | >80 |
| Electrolytically protected lithium organocuprate | MK-1/MK-2 | >80 |
| Intramolecular Friedel-Crafts alkylation | - | >80 |
| Enolate alkylation with β-cyclodextrin | MK-1 | 40 |
| Enolate alkylation without β-cyclodextrin | MK-1 | 15 |
| Data compiled from various synthetic reports.[1] |
Visualizations
Caption: General experimental workflow for prenylated naphthoquinone synthesis.
Caption: Troubleshooting logic for synthesis and purification issues.
References
Technical Support Center: Troubleshooting Purification Artifacts in Natural Product Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common purification artifacts encountered during the isolation of natural products.
Troubleshooting Guides
This section provides step-by-step guidance for diagnosing and resolving specific issues that may arise during your purification experiments.
Issue: Unexpected Peaks (Ghost Peaks) in HPLC Chromatogram
Q1: I am seeing peaks in my HPLC chromatogram that do not correspond to my target natural product or any known impurities. What are these "ghost peaks" and how can I get rid of them?
A1: Ghost peaks, also known as artifact peaks, are extraneous signals in your chromatogram that can originate from various sources other than your sample.[1][2] They can interfere with the accurate quantification of your target compound and lead to incorrect interpretations of your results. A systematic approach is necessary to identify and eliminate them.[1][3]
Troubleshooting Protocol:
-
Blank Injection: The first step is to perform a blank run using your mobile phase without injecting a sample. If the ghost peaks are still present, their source is likely the HPLC system or the mobile phase itself. If the peaks disappear, the contamination is likely from your sample preparation procedure or the sample solvent.[3][4]
-
Isolate the Source:
-
Mobile Phase: Prepare a fresh batch of mobile phase using high-purity HPLC or LC-MS grade solvents and freshly purified water.[1] If the ghost peaks disappear, your previous mobile phase was contaminated.
-
HPLC System: If the peaks persist with a fresh mobile phase, the contamination may be within the HPLC system (e.g., injector, tubing, seals, or detector). A systematic cleaning of the system is required.[2][4]
-
Sample Preparation: If the blank run was clean, inject your sample solvent (without the analyte). If the ghost peaks appear, your solvent is contaminated. If the solvent blank is clean, the contamination may be introduced during sample handling, from vials, caps, or other labware.[1]
-
Experimental Protocol: HPLC System Cleaning
-
Disconnect the Column: To prevent damage to the column, disconnect it from the system and replace it with a union or a restrictor capillary.
-
Flush with a Sequence of Solvents: Flush the entire system with a series of solvents to remove a wide range of contaminants. A common sequence is:
-
HPLC-grade water (to remove salts and polar contaminants)
-
Isopropanol (miscible with both aqueous and organic solvents)
-
Methanol or Acetonitrile (to remove organic residues)
-
Flush each solvent for at least 30 minutes at a moderate flow rate.
-
-
Detergent Wash (for stubborn contamination): If flushing with solvents is insufficient, a detergent wash can be performed.
-
Prepare a 1% solution of a laboratory-grade detergent (e.g., Alconox® or Liquinox®).
-
Flush the system with the detergent solution for 30-60 minutes.
-
Thoroughly rinse the system with HPLC-grade water to remove all traces of the detergent.
-
Follow with an organic solvent flush (e.g., methanol or acetonitrile).[5]
-
-
Reconnect the Column and Equilibrate: Once the system is clean, reconnect the column and equilibrate with your mobile phase until a stable baseline is achieved.
Troubleshooting Logic for Ghost Peaks
Caption: Troubleshooting workflow for identifying the source of ghost peaks.
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q2: My peaks are not symmetrical. Some are tailing, some are fronting, and some are split. What causes these issues and how can I fix them?
A2: Ideal chromatographic peaks should be symmetrical (Gaussian). Asymmetrical peaks can compromise resolution and lead to inaccurate quantification.[6] The cause of poor peak shape can be chemical or physical.
Troubleshooting Protocol:
-
Observe the Pattern:
-
All peaks affected similarly: This often points to a physical problem at the head of the column or in the HPLC system before the column.
-
Only some peaks affected: This suggests a chemical interaction between specific analytes and the stationary phase.[7]
-
-
Diagnose and Address the Cause:
-
Peak Tailing:
-
Chemical Causes: Secondary interactions between basic analytes and acidic silanol groups on the silica-based stationary phase are a common cause.
-
Physical Causes: A void at the column inlet or a partially blocked frit can cause peak tailing.
-
Solution: If permitted by the manufacturer, reverse and flush the column. If the problem persists, the column may need to be replaced.
-
-
-
Peak Fronting:
-
Cause: This is often a sign of column overload, where too much sample is injected.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
-
Split Peaks:
-
Cause: A partially blocked column inlet frit or a channel in the column bed can cause the sample band to split. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.
-
Solution: Try back-flushing the column. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
-
-
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q3: What are solvent-derived artifacts and how can I prevent them?
A3: Solvents used during extraction and purification can sometimes react with the natural products, forming new compounds that are not naturally present in the source material. These are known as solvent-derived artifacts.[9] For example, alcohols can react with carboxylic acids to form esters, and acidic or basic conditions can cause rearrangements or degradation of sensitive compounds.
Prevention Strategies:
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents to minimize contaminants that could catalyze artifact formation.
-
Avoid Reactive Solvents: If your target compounds are sensitive, avoid using highly reactive solvents or those that can create acidic or basic conditions.
-
Control Temperature: Perform extractions and purifications at low temperatures to minimize thermally induced reactions.
-
Work Quickly: Minimize the time your extract or purified compound is in solution to reduce the opportunity for reactions to occur.
-
Stability Studies: It is good practice to perform stability studies of your purified natural products to ensure they are not degrading or reacting with the storage solvent over time.[9]
Q4: Can my sample preparation method introduce artifacts?
A4: Yes, sample preparation is a critical step where artifacts can be introduced. Solid-Phase Extraction (SPE) is a common technique used to clean up and concentrate natural product extracts before chromatographic analysis.[10] However, if not performed correctly, it can be a source of artifacts.
Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Column Conditioning: Condition the SPE cartridge by passing a suitable solvent through it to activate the stationary phase. For reversed-phase SPE (e.g., C18), this is typically methanol followed by water.
-
Sample Loading: Load the sample onto the cartridge. The sample should be dissolved in a solvent that is weak enough to allow the analytes of interest to bind to the stationary phase.
-
Washing: Wash the cartridge with a solvent that is strong enough to elute weakly bound impurities but weak enough to leave the target analytes on the column.[10]
-
Elution: Elute the target analytes with a strong solvent. Collect the eluate for analysis.
To avoid artifacts during SPE:
-
Ensure the pH of your sample and solvents is compatible with your analytes.
-
Avoid using solvents that could react with your compounds.
-
Test for analyte recovery to ensure your method is not causing degradation.
Q5: How can I identify an unknown peak that I suspect is an artifact?
A5: The most powerful technique for identifying unknown peaks, including artifacts, is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[11][12]
Experimental Protocol: Identification of Unknown Peaks by HPLC-MS
-
LC Separation: Separate the components of your sample using an appropriate HPLC method.
-
Mass Spectrometry Detection: As the compounds elute from the HPLC column, they are introduced into the mass spectrometer.
-
Determine Molecular Weight: The mass spectrometer will determine the mass-to-charge ratio (m/z) of the ions, which can be used to determine the molecular weight of the unknown compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to predict the elemental composition of the molecule.[13][14]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the ions of the unknown peak. The resulting fragmentation pattern provides structural information that can be used to identify the compound, often by comparison to spectral databases.[14]
-
Dereplication: The molecular weight and fragmentation data can be searched against natural product databases to see if the compound has been previously identified. This process, known as dereplication, can quickly identify known compounds and potential artifacts.[15]
Data Presentation
Table 1: Common Purification Artifacts and Their Characteristics
| Artifact Type | Common Causes | Typical Chromatographic Appearance | Prevention/Solution |
| Ghost Peaks | Contaminated mobile phase, HPLC system contamination, impure sample solvents, vial/cap contamination.[1][2] | Sharp or broad peaks appearing in blank runs and sample chromatograms, often with inconsistent peak areas.[3] | Use high-purity solvents, regularly clean the HPLC system, use clean labware.[2] |
| Solvent-Derived Artifacts | Reaction of analytes with extraction or purification solvents (e.g., esterification with alcohols).[9] | New, unexpected peaks that are not present in the original crude extract when analyzed with a non-reactive solvent. | Use inert solvents, control temperature and pH, minimize processing time. |
| Peak Tailing | Secondary interactions with stationary phase (e.g., basic compounds on silica), column overload, column void.[6][8] | Asymmetrical peaks with a drawn-out trailing edge. | Adjust mobile phase pH, use an end-capped column, reduce sample concentration.[6][8] |
| Peak Fronting | Column overload. | Asymmetrical peaks with a sloping front. | Dilute the sample or reduce injection volume. |
| Split Peaks | Partially blocked column frit, sample solvent stronger than mobile phase. | A single compound appears as two or more peaks. | Back-flush the column, dissolve the sample in the mobile phase. |
Table 2: UV Cutoff of Common HPLC Solvents
The UV cutoff is the wavelength below which the solvent itself absorbs significantly, which can interfere with the detection of your analytes. Choosing a mobile phase with a UV cutoff well below the detection wavelength for your compounds is crucial.[16]
| Solvent | UV Cutoff (nm) |
| Acetonitrile | 190 |
| Water | 190 |
| Methanol | 205 |
| Ethanol | 210 |
| Isopropanol | 205 |
| n-Hexane | 200 |
| Tetrahydrofuran (THF) | 212 |
| Dichloromethane (DCM) | 233 |
Data sourced from various chromatography resources.[16][17]
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. technotes.alconox.com [technotes.alconox.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. chromtech.com [chromtech.com]
- 9. hplc.eu [hplc.eu]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Identify new peaks in UV-HPLC chromatogram [alphalyse.com]
- 13. news-medical.net [news-medical.net]
- 14. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
Welcome to the technical support center for "Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate" (CAS: 90685-26-0). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to desiccate "this compound" at -20°C. Some suppliers also suggest storage at temperatures below -15°C. For stock solutions, it is advised to store them at -20°C, and they may remain stable for several months under these conditions.
Q2: In which solvents is this compound soluble?
A2: "this compound" is reported to be soluble in a range of organic solvents.[1][2] Please see the table below for a summary of reported solubility.
Q3: What is the appearance of this compound?
A3: "this compound" is supplied as a powder.
Q4: What is the known biological activity of this compound?
A4: "this compound" has been identified as a constituent of Rubia cordifolia, a plant known for its antioxidant and anti-proliferative properties. However, specific studies on the isolated compound to definitively determine its biological activities and mechanism of action are limited. Further research is needed to elucidate its specific roles.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 90685-26-0 |
| Molecular Formula | C₂₉H₃₈O₁₄ |
| Molecular Weight | 610.60 g/mol |
| Appearance | Powder |
Table 2: Solubility Profile
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Question: I dissolved "this compound" in DMSO to make a stock solution and then diluted it in my cell culture medium. I observed precipitation either immediately or after a short incubation period. What could be the cause and how can I resolve it?
-
Answer:
-
Possible Cause 1: Low Aqueous Solubility. While the compound is soluble in organic solvents like DMSO, its solubility in aqueous solutions like cell culture media may be limited. The final concentration of the compound in the media might have exceeded its solubility limit.
-
Solution 1:
-
Reduce Final Concentration: Test a range of lower final concentrations of the compound in your media.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically <0.5%) to minimize solvent-induced precipitation and cytotoxicity.
-
Use of Pluronic F-68: Consider pre-mixing your compound stock solution with a small amount of Pluronic F-68 solution (a non-ionic surfactant) before final dilution in the media to improve dispersion and prevent precipitation.
-
-
Possible Cause 2: Interaction with Media Components. Components in the serum or the media itself (e.g., salts, proteins) can sometimes interact with the compound, leading to precipitation.
-
Solution 2:
-
Test in Serum-Free Media: Perform a preliminary test by diluting the compound in serum-free media to see if serum is the cause of precipitation.
-
Sequential Dilution: Try a sequential dilution method. Instead of a single large dilution step, add the stock solution to a smaller volume of media first, mix well, and then bring it to the final volume.
-
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing high variability in my experimental results (e.g., in cytotoxicity or anti-inflammatory assays) when using "this compound". What are the potential reasons?
-
Answer:
-
Possible Cause 1: Compound Instability. The compound may not be stable in the experimental conditions (e.g., in aqueous solution at 37°C for extended periods).
-
Solution 1:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.
-
Time-Course Experiment: If stability is a concern, consider performing a time-course experiment to see if the biological effect diminishes over time, which could indicate compound degradation.
-
-
Possible Cause 2: Adsorption to Plastics. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in the solution.
-
Solution 2:
-
Use Low-Binding Plastics: Utilize low-adhesion microplates and pipette tips for handling the compound.
-
Pre-treatment of Plates: In some cases, pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.
-
-
Experimental Protocols
General Protocol for Assessing Antioxidant Activity (DPPH Assay)
This is a generalized protocol for assessing the antioxidant activity of a naphthoate derivative. Researchers should optimize the concentrations and incubation times for "this compound".
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of "this compound" in DMSO.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in the dark.
-
Prepare a stock solution of a known antioxidant standard (e.g., Ascorbic acid or Trolox) in an appropriate solvent.
-
-
Assay Procedure:
-
Prepare serial dilutions of the "this compound" stock solution and the antioxidant standard in a 96-well microplate.
-
Add the DPPH solution to each well.
-
As a control, add the solvent (e.g., DMSO) without the compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of the compound to determine the IC₅₀ value.
-
Visualizations
Logical Workflow for Troubleshooting Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Hypothetical Signaling Pathway for Further Investigation
Given that "this compound" is found in Rubia cordifolia, which is associated with antioxidant and anti-proliferative effects, a hypothetical pathway for investigation could involve the modulation of cellular stress and growth signaling pathways. This is a speculative diagram for guiding future research and is not based on direct experimental evidence for this specific compound.
Caption: Hypothetical signaling pathways for investigation.
References
Validation & Comparative
Comparative Analysis of the Putative Mechanism of Action of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate and Structurally Related Compounds
A detailed guide for researchers and drug development professionals on the cytotoxic mechanisms of a novel naphthalene derivative, benchmarked against established naphthoquinones.
Introduction
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, a natural product isolated from the plant Wollastonia biflora, has been identified as a compound with potential cytotoxic activity.[1][2] This guide provides a comparative analysis of its putative mechanism of action alongside two well-characterized naphthoquinones, Lapachol and Atovaquone. Understanding the mechanistic similarities and differences between these compounds is crucial for evaluating their potential as novel anticancer agents. This document synthesizes available experimental data, details relevant experimental protocols, and presents signaling pathways and workflows to facilitate further research and development.
Compound Overview and Putative Mechanism of Action
This compound is a naphthalene glycoside. While its explicit mechanism of action has not been detailed in published literature, its structural similarity to other cytotoxic naphthoquinones suggests it may share common cellular targets and pathways. The initial study on this compound reported cytotoxic activity against the human hepatocellular carcinoma cell line BEL-7402.[1][2] Based on the known activities of related compounds, its mechanism is hypothesized to involve the induction of apoptosis, generation of reactive oxygen species (ROS), and potential inhibition of key enzymes like topoisomerases.
Lapachol , a naturally occurring prenylated naphthoquinone, has demonstrated a range of biological activities, including anticancer effects. Its proposed mechanisms of action include interference with the mitochondrial electron transport chain and the inhibition of DNA topoisomerases I and II.
Atovaquone , a synthetic hydroxynaphthoquinone, is an established drug used for the treatment of parasitic infections and has shown promise as an anticancer agent. Its primary mechanism of action is the selective inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, leading to the disruption of mitochondrial function and inhibition of pyrimidine biosynthesis.
Comparative Cytotoxicity Data
A direct quantitative comparison of the cytotoxic potency of this compound is challenging due to the lack of a reported IC50 value in the initial discovery publication. However, the available data for the alternative compounds, Lapachol and Atovaquone, provide a benchmark for evaluating potential efficacy.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | BEL-7402 (Hepatocellular Carcinoma) | Not Reported | Chen et al., 2007 |
| Lapachol | C6 (Glioma) | Not Specified, but demonstrated dose-dependent cytotoxicity | Wu et al., 2016 |
| Atovaquone | SKBR3 (Breast Cancer) | ~15-70 µM (concentration-dependent apoptosis) | Singh et al., 2017 |
| HCC1806 (Breast Cancer) | ~20-30 µM (concentration-dependent apoptosis) | Singh et al., 2017 | |
| 4T1 (Murine Breast Cancer) | ~40-95 µM (concentration-dependent apoptosis) | Singh et al., 2017 | |
| MCF-7 (Breast Cancer) | ~20-30 µM (concentration-dependent apoptosis) | Singh et al., 2017 |
Detailed Experimental Protocols
To facilitate further investigation and comparative studies, detailed protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][4][5][6][7]
Topoisomerase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.
Principle: Topoisomerase I relaxes supercoiled DNA, while Topoisomerase II decatenates intertwined DNA circles. The inhibition of these activities can be visualized by agarose gel electrophoresis.
Protocol (Topoisomerase I Relaxation Assay):
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, the test compound at various concentrations, and topoisomerase I enzyme in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[8][9][10]
Cytochrome bc1 Complex Inhibition Assay
This assay measures the inhibition of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.
Principle: The activity of the cytochrome bc1 complex can be measured by monitoring the reduction of cytochrome c, which is a downstream electron acceptor.
Protocol:
-
Enzyme Source: Use isolated mitochondria or purified cytochrome bc1 complex.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme source, the substrate (e.g., ubiquinol), cytochrome c, and the test compound at various concentrations in a suitable buffer.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Data Analysis: Calculate the rate of cytochrome c reduction and determine the inhibitory effect of the compound.[11][12][13][14][15]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the putative signaling pathways and experimental workflows discussed in this guide.
Caption: Putative mechanism of prenylated naphthoquinones.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Logical relationship of compound activities.
Conclusion
This compound represents a promising natural product with cytotoxic properties. While its precise mechanism of action requires further elucidation, its structural relationship to known naphthoquinones like Lapachol and Atovaquone provides a strong foundation for future investigation. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of cancer drug discovery, facilitating the systematic evaluation of this and other novel compounds. Further studies are warranted to determine the specific molecular targets of this compound and to establish a quantitative measure of its cytotoxic potency.
References
- 1. Cytotoxic germacrane-type sesquiterpenes, pimarane-type diterpenes, and a naphthalene derivative from Wollastonia biflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibition of topoisomerase I by naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural analysis of mitochondrial cytochrome bc1 complex with atovaquone bound reveals the molecular basis of antimalarial drug action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Naphthoquinone Derivatives on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Natural and Synthetic Naphthoquinone Derivatives in Cancer Cell Cytotoxicity, Supported by Experimental Data.
Naphthoquinones, a class of organic compounds derived from naphthalene, have garnered significant attention in oncological research due to their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of prominent naturally occurring naphthoquinones—plumbagin, juglone, and shikonin—alongside a selection of novel synthetic derivatives. The comparative analysis is based on quantitative experimental data, primarily focusing on the half-maximal inhibitory concentration (IC50), and is supplemented with detailed experimental protocols and visualizations of the key signaling pathways implicated in their mechanisms of action.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic efficacy of naphthoquinone derivatives is most commonly quantified by their IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of plumbagin, juglone, shikonin, and selected synthetic naphthoquinone derivatives against a panel of human cancer cell lines, as determined by various in vitro studies.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| Plumbagin | MDA-MB-231SA | Breast Cancer | 14.7 | Not Specified | CCK-8[1] |
| MG-63 | Osteosarcoma | 15.9 (µg/mL) | Not Specified | MTT[2] | |
| Huh-7 | Hepatocellular Carcinoma | 11.49 | 12 | CCK-8[3] | |
| Hep-G2 | Hepatocellular Carcinoma | 16.42 | 12 | CCK-8[3] | |
| Juglone | A549 | Non-Small Cell Lung Cancer | 9.47 | 24 | MTT[4][5] |
| LLC | Lewis Lung Carcinoma | 10.78 | 24 | MTT[4][5] | |
| MIA PaCa-2 | Pancreatic Cancer | 5.27 | 24 | MTT[6] | |
| MCF-7 | Breast Cancer | 11.99 | Not Specified | MTT[7] | |
| MDA-MB-231 | Breast Cancer | 8.61 | 48 | Not Specified[8] | |
| Shikonin | SCC9 | Oral Cancer | 0.5 | Not Specified | MTT[9] |
| H357 | Oral Cancer | 1.25 | Not Specified | MTT[9] | |
| PC3 (parental) | Prostate Cancer | 0.37 | 72 | Not Specified[10] | |
| DU145 (parental) | Prostate Cancer | 0.37 | 72 | Not Specified[10] | |
| Eca109 | Esophageal Squamous Cell Carcinoma | 19.9 | 24 | Not Specified[11] | |
| Synthetic Derivative (Compound 3j) | A549 | Human Lung Carcinoma | 3.731 | 24 | MTT[12] |
| HeLa | Human Cervical Carcinoma | 3.467 | 24 | MTT[12] | |
| HepG2 | Human Hepatoma | 0.759 | 24 | MTT[12] | |
| Synthetic Derivative (Compound 7b) | MCF-7 | Breast Cancer | 5.4 | Not Specified | MTT[13] |
| Synthetic Derivative (Compound 15a) | A549 | Lung Cancer | 4.72 | Not Specified | MTT[14] |
| Synthetic Derivative (Compound 16a) | A549 | Lung Cancer | 4.67 | Not Specified | MTT[14] |
Experimental Protocols
The determination of cytotoxic activity, primarily through the calculation of IC50 values, relies on standardized in vitro assays. The most commonly employed methods cited in the reviewed literature are the MTT and SRB assays.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a widely used method to assess cell viability.[15][16][17] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to a dark blue formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the naphthoquinone derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[15]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[15] The IC50 value is then calculated from the dose-response curve.
SRB Assay (Sulphorhodamine B)
The SRB assay is another colorimetric method used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acids of cellular proteins under acidic conditions.
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate, typically using a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and then stained with the SRB solution.
-
Washing: Unbound dye is removed by washing with a dilute acetic acid solution.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of around 540 nm. The IC50 value is determined from the resulting dose-response data.
Signaling Pathways and Mechanisms of Action
Naphthoquinone derivatives exert their cytotoxic effects through a variety of complex and interconnected signaling pathways, often leading to the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).
Plumbagin
Plumbagin is known to modulate several key signaling pathways involved in cancer cell proliferation and survival.[18] It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.[19] Plumbagin suppresses the activation of IκBα kinase, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[19] Furthermore, plumbagin has been reported to inhibit the STAT3 and PI3K/Akt signaling pathways, both of which are critical for tumor cell growth and survival.[18][20][21]
References
- 1. Plumbagin attenuates cancer cell growth and osteoclast formation in the bone microenvironment of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plumbagin shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plumbagin Exhibits Genotoxicity and Induces G2/M Cell Cycle Arrest via ROS-Mediated Oxidative Stress and Activation of ATM-p53 Signaling Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of juglone and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of juglone-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation [jcancer.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
- 20. mdpi.com [mdpi.com]
- 21. Plumbagin, Vitamin K3 Analogue, Suppresses STAT3 Activation Pathway through Induction of Protein Tyrosine Phosphatase, SHP-1: Potential Role in Chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prenylated Compounds: Evaluating the Potential of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated compounds, a diverse class of natural products, are gaining significant attention in drug discovery and development. The addition of a hydrophobic prenyl group to various molecular scaffolds can dramatically enhance biological activity, improving membrane permeability, and protein-binding affinity. This guide provides a comparative analysis of the known biological activities of select prenylated compounds, offering a framework for evaluating the potential of lesser-known molecules such as Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate.
While specific experimental data on this compound is currently limited in publicly accessible literature, its structural motifs—a prenylated naphthoate core with glycosylation—suggest potential therapeutic relevance. This document will compare its structural features with those of well-researched prenylated flavonoids and naphthoquinones to extrapolate its potential bioactivity.
Comparative Analysis of Cytotoxic Activity
The addition of a prenyl group to a molecular backbone has been shown to enhance cytotoxic activity against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several well-characterized prenylated compounds, offering a benchmark for the potential efficacy of novel prenylated molecules.
| Compound Name | Class | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthohumol | Prenylated Chalcone | MCF-7 (Breast Cancer) | 13.3 (48h) / 3.47 (96h) | [1] |
| HT-29 (Colon Cancer) | >100 (48h) / >100 (96h) | [1] | ||
| A-2780 (Ovarian Cancer) | Not specified | [1] | ||
| PC-3 (Prostate Cancer) | Lower than its isomer | [2] | ||
| DU 145 (Prostate Cancer) | Lower than its isomer | [2] | ||
| Morusin | Prenylated Flavonoid | HeLa (Cervical Cancer) | 0.64 | [1] |
| 8-Prenylnaringenin | Prenylated Flavanone | A2780 (Ovarian Cancer) | More active than 6-PN isomer | [2] |
| A2780cis (Cisplatin-resistant Ovarian Cancer) | More active than 6-PN isomer | [2] | ||
| PC-3 (Prostate Cancer) | More active than 6-PN isomer | [2] | ||
| DU 145 (Prostate Cancer) | More active than 6-PN isomer | [2] | ||
| 6-Prenylnaringenin | Prenylated Flavanone | HT-29 (Colon Cancer) | More active than 8-PN isomer | [2] |
| T-47D (Breast Cancer) | More active than 8-PN isomer | [2] | ||
| Compound 11 (a 1,4-naphthoquinone) | Naphthoquinone | HepG2 (Liver Cancer) | 0.15 - 1.55 | [3] |
| HuCCA-1 (Cholangiocarcinoma) | 0.15 - 1.55 | [3] | ||
| A549 (Lung Cancer) | 0.15 - 1.55 | [3] | ||
| MOLT-3 (Leukemia) | 0.15 - 1.55 | [3] | ||
| Plumbagin (a naphthoquinone) | Naphthoquinone | Various | Known to have cytotoxic effects | [4] |
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of a compound using the MTT assay, a common method in preclinical drug development.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., a prenylated flavonoid or naphthoquinone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compound. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Potential Signaling Pathways
Prenylated compounds are known to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound are unknown, a common target for many bioactive compounds, including some prenylated flavonoids, is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]
Experimental Workflow for Investigating NF-κB Pathway Modulation
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenylated Flavonoids with Selective Toxicity against Human Cancers | MDPI [mdpi.com]
Unraveling the Structure-Activity Relationship of Naphthoquinone Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthoquinone glycosides, a class of natural and synthetic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By examining the influence of the naphthoquinone core, the nature and position of the glycosidic linkage, and the type of sugar moiety, we aim to provide a comprehensive resource to inform future drug design and development endeavors.
Key Structural Features Influencing Bioactivity
The biological activity of naphthoquinone glycosides is intricately linked to their chemical structure. The primary determinants of their potency and selectivity include:
-
The Naphthoquinone Core: The fundamental 1,4-naphthoquinone scaffold is crucial for activity. Substitutions on this ring system significantly modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. For instance, the presence of a hydroxyl group at the C-5 position, as seen in juglone derivatives, is often correlated with enhanced cytotoxic effects.
-
The Glycosidic Linkage: The nature of the bond connecting the naphthoquinone core to the sugar moiety (O-, S-, C-, or N-glycosidic linkage) plays a pivotal role in the compound's stability, solubility, and ultimately, its biological activity. While O-glycosides are common, S-glycosides have shown notable potency, particularly in anticancer applications.
-
The Sugar Moiety: The type of sugar (e.g., glucose, galactose, rhamnose) and its stereochemistry can influence the molecule's bioavailability and interaction with specific cellular targets. Acetylation of the sugar's hydroxyl groups can also impact activity, often by increasing lipophilicity and cell membrane permeability.
Comparative Anticancer Activity
Naphthoquinone glycosides have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of cell proliferation. The following table summarizes the cytotoxic activity of representative naphthoquinone glycosides against various cancer cell lines.
| Compound | Naphthoquinone Core | Glycosidic Linkage | Sugar Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| Juglone Glycoside 1 | Juglone | S-glycoside | Acetylated Glucose | HL-60 (Leukemia) | 0.6 | [1] |
| Juglone Glycoside 2 | Juglone | S-glycoside | Deacetylated Glucose | HL-60 (Leukemia) | >10 | [1] |
| Plumbagin Glycoside 1 | Plumbagin | O-glycoside | Glucose | HeLa (Cervical) | 12 | [2] |
| Lawsone Derivative 1 | Lawsone | N-glycoside (Amide) | - | HeLa (Cervical) | 16 | [2] |
| Synthetic Naphthoquinone 1 | 2-methoxy-1,4-naphthoquinone | S-glycoside | Acetylated Glucose | Neuro-2a (Neuroblastoma) | 2.72 | [3] |
| Synthetic Naphthoquinone 2 | 2-hydroxy-1,4-naphthoquinone | S-glycoside | Acetylated Glucose | Neuro-2a (Neuroblastoma) | 32.20 | [3] |
Analysis: The data suggests that S-glycosides of juglone exhibit potent antileukemic activity, with acetylation of the sugar moiety being crucial for this effect.[1] Methylation of the naphthoquinone core at the C-2 position in synthetic S-glycosides appears to significantly enhance cytotoxicity against neuroblastoma cells.[3] In contrast, plumbagin O-glycosides and lawsone-derived N-glycosides (amides) show moderate anticancer activity.[2]
Comparative Antimicrobial Activity
The antimicrobial properties of naphthoquinone glycosides are also influenced by their structural features. The table below presents the minimum inhibitory concentrations (MIC) of selected compounds against pathogenic bacteria and fungi.
| Compound | Naphthoquinone Core | Glycosidic Linkage/Substituent | Target Microorganism | MIC (µg/mL) | Reference |
| Plumbagin | Plumbagin | - | Staphylococcus aureus | 1.56 | [4] |
| 5-Amino-8-hydroxy-1,4-naphthoquinone | Juglone derivative | Amino group | Staphylococcus aureus | 30-125 | [4] |
| Juglone Derivative (amide) | Juglone | N-glycoside (Amide) | MRSA | >100 | [2] |
| Lawsone Derivative (amide) | Lawsone | N-glycoside (Amide) | MRSA | >100 | [2] |
| Menadione Derivative (amide) | Menadione | N-glycoside (Amide) | MRSA | 62.5 | [2] |
| Synthetic Naphthoquinone 3 | Phenylamino-phenylthio substituted | - | Staphylococcus aureus | 31.25-62.5 | [5] |
Analysis: The aglycone plumbagin demonstrates strong antibacterial activity against Staphylococcus aureus.[4] The introduction of an amino group to the juglone core also confers antibacterial properties.[4] Amide derivatives (N-glycosidic bond analogs) of menadione show moderate activity against MRSA, while those derived from juglone and lawsone are less effective.[2] The presence of phenylamino-phenylthio substituents on the naphthoquinone ring also contributes to antibacterial efficacy.[5]
Mechanisms of Action & Signaling Pathways
The biological effects of naphthoquinone glycosides are often mediated through the modulation of key cellular signaling pathways.
Anticancer Mechanisms
A primary mechanism of anticancer activity is the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptosis.[6] This process often involves the activation of mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, and the inhibition of pro-survival pathways like ERK1/2.[6]
Caption: Anticancer mechanism of naphthoquinone glycosides.
Anti-inflammatory Mechanisms
Naphthoquinone glycosides can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This is often achieved through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation.
Caption: Anti-inflammatory mechanism via NF-κB inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the naphthoquinone glycosides and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the naphthoquinone glycosides in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle: This assay measures the production of nitric oxide (NO) by cells, typically macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO is a pro-inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity. The Griess reagent reacts with nitrite, a stable product of NO, to form a colored compound that can be quantified.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the naphthoquinone glycosides for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
The structure-activity relationship of naphthoquinone glycosides is a complex interplay of the naphthoquinone core, the nature of the glycosidic linkage, and the sugar moiety. Current research indicates that S-glycosides, particularly of juglone, hold significant promise as anticancer agents, while modifications to the naphthoquinone ring and the type of glycosidic linkage can be tailored to enhance antimicrobial and anti-inflammatory activities. The mechanisms of action often involve the induction of oxidative stress and the modulation of key signaling pathways like MAPK and NF-κB. Further systematic studies directly comparing O-, S-, C-, and N-glycosides are warranted to fully elucidate their SAR and guide the rational design of novel, potent, and selective therapeutic agents. The provided experimental protocols offer a foundation for researchers to further explore the potential of this versatile class of compounds.
References
- 1. Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR study of novel anticancer and antimicrobial naphthoquinone amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro antimicrobial activity of a new series of 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-Naphthoquinone suppresses lipopolysaccharide-dependent activation of IKKβ/NF-κB/NO signaling: an alternative mechanism for the disturbance of inducible NO synthase-catalyzed NO formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating "Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate" as a Novel Anticancer Agent: A Comparative Guide
Introduction
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a natural product whose core structure, a prenylated naphthoquinone, is shared by many compounds with known pharmacological activities, including anticancer properties. The naphthoquinone scaffold is recognized for its role in generating reactive oxygen species (ROS) and inhibiting key cellular enzymes, while the prenyl group can enhance biological activity. These structural features make this compound a promising candidate for anticancer drug development.
This guide provides a comparative framework for the preclinical validation of this compound, hereafter referred to as "Naphtho-G," as a potential anticancer agent. As specific experimental data for Naphtho-G is not yet publicly available, this document outlines the essential experimental stages and presents hypothetical data to illustrate the validation process. The performance of Naphtho-G is compared against two well-established chemotherapeutic agents, Doxorubicin and Cisplatin, to provide a benchmark for efficacy.
In Vitro Analysis: Assessing Cytotoxicity
The initial step in evaluating a potential anticancer agent is to determine its cytotoxicity against various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the drug concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency.
Comparative Cytotoxicity Data (IC50)
The following table presents hypothetical IC50 values for Naphtho-G compared to published data for Doxorubicin and Cisplatin against two common cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). This comparison helps to contextualize the potential potency and selectivity of the novel compound.
| Compound | Cancer Type | Cell Line | IC50 (µM) after 72h |
| Naphtho-G (Hypothetical) | Breast Adenocarcinoma | MCF-7 | 5.2 |
| Lung Carcinoma | A549 | 8.9 | |
| Doxorubicin | Breast Adenocarcinoma | MCF-7 | ~2.5[1][2] |
| Lung Carcinoma | A549 | >20[1][2] | |
| Cisplatin | Breast Adenocarcinoma | MCF-7 | ~15.5 |
| Lung Carcinoma | A549 | ~9.8[3][4] |
Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions.[5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
-
Cell Seeding: Cancer cells (e.g., MCF-7 or A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (Naphtho-G) or reference drugs (Doxorubicin, Cisplatin). A control group receives medium with the vehicle (e.g., DMSO) only. Cells are incubated for a specified period, typically 72 hours.
-
MTT Addition: After the treatment period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are normalized to the control group, and the IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Unraveling the Mechanism of Action
Understanding how a compound kills cancer cells is crucial for its development. Naphthoquinones are known to exert their anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of DNA topoisomerases, and modulation of critical cell signaling pathways.[8][9] A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[10][]
Potential Signaling Pathway Inhibition
Many anticancer agents function by inhibiting oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often overactive in cancer.[2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. The diagram below illustrates this pathway and a hypothetical point of inhibition by Naphtho-G.
In Vivo Efficacy: Xenograft Tumor Model
Promising in vitro results must be validated in a living organism. The subcutaneous xenograft model is a standard preclinical method where human cancer cells are implanted into immunodeficient mice to form a tumor.[12] This model allows for the evaluation of a drug's ability to inhibit tumor growth in a complex biological system.
Comparative In Vivo Efficacy Data
This table shows hypothetical results from a 21-day xenograft study using A549 lung cancer cells. Tumor growth inhibition (TGI) is a measure of the drug's effectiveness compared to a vehicle control.
| Treatment Group | Dosage | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1250 | 0% |
| Naphtho-G (Hypothetical) | 50 mg/kg | 575 | 54% |
| Cisplatin | 5 mg/kg | 650 | 48% |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Approximately 5 million A549 human lung cancer cells are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., Vehicle Control, Naphtho-G, Cisplatin). Treatment is administered as per the defined schedule (e.g., daily oral gavage) for a set period, typically 21 days.
-
Monitoring: Tumor volume and the body weight of the mice are measured twice weekly to monitor efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or biomarker studies).
Conclusion
The validation of a novel compound like this compound as an anticancer agent requires a systematic, multi-faceted approach. This guide outlines the foundational preclinical evaluation process, from initial in vitro cytotoxicity screening to in vivo efficacy studies. Based on its chemical structure, "Naphtho-G" holds therapeutic promise. The hypothetical data presented here illustrates a favorable outcome where the compound demonstrates potent cytotoxicity against cancer cells and significant tumor growth inhibition in animal models, comparable or superior to established drugs. To move forward, rigorous experimental validation following the detailed protocols described is essential to confirm this potential and establish a comprehensive profile of its efficacy and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. netjournals.org [netjournals.org]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. oncodaily.com [oncodaily.com]
- 10. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
comparative analysis of "Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate" and lapachol
Comparative Analysis: Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate and Lapachol
A Note on Data Availability: A comprehensive literature search for "this compound" reveals a significant disparity in available research compared to lapachol. While its existence as a natural product isolated from Wollastonia biflora and Rubia cordifolia is documented, there is a notable absence of published experimental data detailing its therapeutic biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects. Consequently, a direct comparative analysis with the well-studied compound lapachol, supported by quantitative experimental data, is not feasible at this time.
This guide will proceed with a detailed analysis of lapachol, for which extensive research is available, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties and mechanisms of action.
In-Depth Analysis of Lapachol
Lapachol is a naturally occurring naphthoquinone primarily isolated from the bark of trees belonging to the Handroanthus genus, commonly known as the lapacho or taheebo tree. It has garnered significant scientific interest due to its diverse and potent biological activities.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₅H₁₄O₃ |
| Molar Mass | 242.27 g/mol |
| Appearance | Yellow crystalline powder |
| IUPAC Name | 2-hydroxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione |
Anticancer Activity
Lapachol has demonstrated notable anticancer properties across a variety of cancer cell lines. Its cytotoxic effects are attributed to several mechanisms of action, primarily centered around the induction of oxidative stress and the inhibition of key cellular processes.
Experimental Data:
| Cancer Cell Line | IC₅₀ (µM) | Reference |
| MCF-7 (Breast) | ~10.4 | [1] |
| HT-29 (Colon) | ~6.8 | [1] |
| MOLT-4 (Leukemia) | ~8.4 | [1] |
| B16 (Melanoma) | 0.40 µg/mL | [2] |
| HCT-8 (Colon) | 0.88 µg/mL | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values are commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of lapachol for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.
Mechanism of Action: Anticancer Effects
The anticancer activity of lapachol is multifaceted. One of the primary mechanisms involves the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptotic cell death. Additionally, lapachol is known to be an inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and repair.
Caption: Proposed anticancer mechanisms of action for lapachol.
Anti-inflammatory and Antimicrobial Activities
Beyond its anticancer effects, lapachol has demonstrated significant anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity: Lapachol has been shown to inhibit the production of pro-inflammatory mediators.
Antimicrobial Activity: Lapachol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.
Experimental Data: Minimum Inhibitory Concentration (MIC)
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1.56 - 25 | [3] |
| Streptococcus spp. | 1.56 - 25 | [3] |
| Candida albicans | Similar to Amphotericin B | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: Lapachol is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of lapachol that visibly inhibits the growth of the microorganism.
Signaling Pathway Involvement
The biological effects of lapachol are mediated through its interaction with various cellular signaling pathways. For instance, its ability to induce apoptosis is linked to the activation of caspase cascades and modulation of Bcl-2 family proteins.
Caption: General experimental workflow for evaluating lapachol's anticancer activity.
Conclusion
Lapachol is a natural product with a broad spectrum of well-documented biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Its mechanisms of action are multifaceted, primarily involving the induction of oxidative stress and inhibition of topoisomerase I. The availability of substantial experimental data makes it a valuable lead compound for further drug development. In contrast, "this compound" remains a largely uncharacterized molecule in terms of its therapeutic potential, highlighting a significant gap in the scientific literature and an opportunity for future research.
References
In Vivo Efficacy of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate: A Comparative Analysis
Currently, there is a significant lack of publicly available scientific literature detailing the specific in vivo efficacy of the isolated compound, Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate. This natural product has been identified as a constituent of medicinal plants such as Rubia cordifolia.[1][2] While extracts of Rubia cordifolia have demonstrated various biological activities in both preclinical and clinical studies, including anti-inflammatory, anti-proliferative, and anti-cancer effects, the direct contribution and in vivo performance of this compound remain uncharacterized.[1][2][3]
This guide, therefore, aims to provide a comparative overview based on the available data for related compounds and extracts containing this molecule. The focus will be on presenting the methodologies and findings from studies on extracts of Rubia cordifolia and other relevant naphthoquinone derivatives to offer a foundational understanding for researchers and drug development professionals.
Comparative Efficacy of Related Compounds and Extracts
Due to the absence of specific data for this compound, this section will focus on the in vivo and in vitro activities of extracts from Rubia cordifolia, where this compound is present, and other related bioactive molecules.
Table 1: Comparison of Bioactivities of Rubia cordifolia Extracts and Related Compounds
| Compound/Extract | Biological Activity | Model System | Key Findings | Reference |
| Methanolic Extract of Rubia cordifolia Root | Anti-cancer | Human epidermoid laryngeal carcinoma (HEp-2) cells, Human lymphoma (U937) cells, Malignant skin melanoma (A375) cells | Exhibited the highest cytotoxicity in HepG2 cells. | [1] |
| Aqueous Extract of Rubia cordifolia Aerial Parts | Anti-diarrheal, Anti-inflammatory | Male Swiss albino mice | Effectively controls diarrhea and inflammation. | [1] |
| 1,4-dihydroxy-2-naphthoic acid (DHNA) | Anti-psoriatic, Apoptotic | HaCaT keratinocyte cells | Induced apoptotic effects similar to dithranol, an anti-psoriatic agent, with less irritation. Effects were observed through G0/G1 cell cycle arrest and caspase activation. | [3] |
| Dichloromethane extract of Rennellia elliptica | Anti-malarial | Plasmodium falciparum (in vitro) | Showed strong inhibition of P. falciparum growth with an IC50 value of 4.04 µg/mL. | [4] |
Experimental Protocols
The following are examples of experimental methodologies employed in the assessment of Rubia cordifolia extracts and related compounds, which could serve as a basis for designing future in vivo studies for this compound.
Preparation of Plant Extracts
The roots, stems, and leaves of Rubia cordifolia are often used for extract preparation. A common method involves:
-
Drying and Powdering: Plant material is shade-dried and ground into a coarse powder.
-
Extraction: The powdered material is subjected to extraction with various solvents, such as methanol, ethanol, or water, often using a Soxhlet apparatus or maceration.
-
Filtration and Concentration: The extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a solid or semi-solid mass.
In Vitro Cytotoxicity Assays
-
Cell Lines: Human cancer cell lines such as HepG2 (liver cancer), HEp-2 (laryngeal cancer), U937 (lymphoma), and A375 (melanoma) are commonly used.[1]
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Cells are treated with varying concentrations of the extract or compound, and the absorbance is measured to determine the IC50 (half-maximal inhibitory concentration) value.
In Vivo Animal Models
-
Anti-inflammatory and Anti-diarrheal Activity: Male Swiss albino mice are frequently used models.[1] Inflammation can be induced using agents like carrageenan, and the effect of the extract on paw edema is measured. For anti-diarrheal activity, castor oil-induced diarrhea models are common.
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanisms and experimental processes is crucial for understanding the therapeutic potential.
Caption: A generalized workflow for the evaluation of bioactive compounds from plant extracts.
Caption: A hypothetical signaling pathway potentially modulated by naphthoquinone derivatives.
References
- 1. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Navigating the Labyrinth of Target Identification: A Comparative Guide for Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
For researchers, scientists, and drug development professionals, the journey from a promising natural product to a validated drug candidate is fraught with challenges. A critical and often arduous step is the identification of its molecular target(s). This guide provides a comparative overview of established strategies for the target deconvolution of novel compounds, using Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate as a case study. While specific target identification studies for this particular naphthoate derivative are not yet publicly available, this document will equip researchers with the knowledge to design and execute effective target identification campaigns by comparing methodologies and drawing insights from related compounds.
This compound is a natural product noted for its antioxidant and skin-conditioning properties.[1] However, its full therapeutic potential and mechanism of action remain to be elucidated. The process of identifying the specific biomolecules with which a compound interacts is paramount for understanding its efficacy, predicting potential side effects, and enabling structure-based drug design.
This guide will compare and contrast two powerful and widely used target identification strategies: Affinity-Based Protein Profiling (AfBPP) and Thermal Proteome Profiling (TPP). We will delve into their experimental workflows, data outputs, and relative merits, supported by examples from the literature on other natural products and related naphthoate derivatives.
Comparative Analysis of Target Identification Methodologies
The selection of a target identification strategy depends on various factors, including the compound's structure, its binding affinity, and the available resources. Below is a comparative summary of AfBPP and TPP.
| Feature | Affinity-Based Protein Profiling (AfBPP) | Thermal Proteome Profiling (TPP) |
| Principle | Utilizes a chemically modified version of the compound (a probe) to capture and identify binding partners. | Measures changes in the thermal stability of proteins upon ligand binding across the proteome. |
| Compound Modification | Required. The compound is derivatized with a reactive group and a reporter tag (e.g., biotin). | Not required. The native compound is used. |
| Advantages | - Can identify both covalent and non-covalent interactions.- Can capture transient or low-affinity binders.- Provides direct evidence of interaction. | - No need for chemical synthesis of probes, preserving the compound's native bioactivity.- Provides an unbiased, proteome-wide survey of potential targets.- Can detect changes in protein conformation and stability. |
| Disadvantages | - Probe synthesis can be challenging and may alter the compound's binding properties.- Potential for non-specific binding of the probe.- May miss targets if the modification site is critical for binding. | - May not detect targets that do not exhibit a significant change in thermal stability upon binding.- Can be less sensitive for low-abundance proteins.- Requires specialized equipment for quantitative proteomics. |
| Typical Data Output | A list of proteins enriched upon pulldown with the probe, identified by mass spectrometry. | A list of proteins with altered melting temperatures in the presence of the compound, identified by quantitative mass spectrometry. |
Case Studies: Target Identification of Naphthoate and Prenylated Compounds
While data on this compound is scarce, studies on structurally related compounds offer valuable insights into potential biological activities and targets for this class of molecules.
| Compound Class | Example(s) | Known/Potential Biological Target(s) | Therapeutic Area |
| Naphthoate Derivatives | Inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) | MenA, an enzyme in the menaquinone biosynthesis pathway.[2] | Antibacterial (especially against Gram-positive pathogens)[2] |
| Strigolactone receptor inhibitors | Strigolactone receptors (involved in plant hormone signaling).[3] | Agrochemicals | |
| Prenylated Natural Products | Prenylated flavonoids | Various, including enzymes and signaling proteins involved in cancer, inflammation, and microbial pathogenesis.[4] | Oncology, Anti-inflammatory, Antimicrobial[4] |
| Fungal Naphthalenones | Various derivatives | Diverse, with activities including cytotoxic, antiviral, and antimicrobial effects.[5] | Infectious Diseases, Oncology[5] |
These examples demonstrate that the naphthoate and prenyl moieties are present in a variety of bioactive natural products with diverse molecular targets. This underscores the importance of employing unbiased, proteome-wide approaches to fully explore the target landscape of this compound.
Experimental Protocols
Affinity-Based Protein Profiling (AfBPP) Workflow
-
Probe Synthesis:
-
Identify a non-critical position on this compound for modification.
-
Synthesize a derivative containing a linker arm and a terminal alkyne or azide group.
-
Separately, synthesize a reporter tag containing a biotin moiety and a complementary azide or alkyne group.
-
-
Cell Lysate Incubation:
-
Treat cultured cells or tissue lysates with the synthesized probe.
-
Include a control group treated with a vehicle or a non-reactive probe.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach the biotin reporter tag to the probe that has bound to its target proteins.
-
-
Affinity Purification:
-
Add streptavidin-coated beads to the lysate to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the captured proteins from the beads.
-
Resolve the proteins by SDS-PAGE and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Thermal Proteome Profiling (TPP) Workflow
-
Cell Treatment:
-
Treat cultured cells with this compound at a desired concentration.
-
Include a control group treated with a vehicle (e.g., DMSO).
-
-
Thermal Challenge:
-
Aliquot the cell lysates from both treated and control groups.
-
Heat the aliquots across a range of temperatures (e.g., 37°C to 67°C).
-
-
Protein Precipitation and Extraction:
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins at each temperature point.
-
-
Sample Preparation for Mass Spectrometry:
-
Digest the soluble proteins into peptides using an enzyme like trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative multiplexing.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the labeled peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Determine the relative abundance of each protein at each temperature point.
-
Plot the melting curves for each protein and identify those with a significant shift in melting temperature between the treated and control groups.
-
Visualizing the Workflows
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Naphthoquinone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of naphthoquinones—a class of compounds with significant therapeutic potential—is paramount for quality control, pharmacokinetic studies, and regulatory compliance.[1][2] The selection of a robust and reliable analytical method is a critical first step. Cross-validation of these methods is an essential process to ensure that an analytical procedure yields consistent and reliable results across different laboratories, instruments, or alternative techniques.[3] This guide provides an objective comparison of common analytical methods for naphthoquinone quantification, supported by experimental data, and outlines the workflow for their cross-validation.
Comparison of Analytical Method Performance
The quantification of naphthoquinones is predominantly achieved using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][4][5][6] HPLC is renowned for its high resolution and reproducibility, making it a gold standard.[1] HPTLC offers a cost-effective, high-throughput alternative suitable for screening and quality control.[1] UPLC-MS/MS provides superior sensitivity and selectivity, which is crucial for analyzing complex biological matrices.[5][7]
The selection of a method depends on the specific naphthoquinone, sample matrix, and the required sensitivity.[8] The following table summarizes key performance parameters from validated studies, offering a direct comparison.
| Parameter | RP-HPLC | HPTLC | UPLC-MS/MS |
| Analyte(s) | Juglone[1], 1,4-Naphthoquinone[4][6] | Lawsone[1], 1,4-Naphthoquinone[4][6] | Shikonin, Isobutyryl shikonin, β,βʹ-dimethylacryl alkanin[5] |
| Matrix | Chemical Standard / Plant Extract | Chemical Standard / Plant Extract | Beagle Dog Plasma[5] |
| Linearity Range | 1 - 500 µg/mL (Juglone)[1], 3 - 21 µg/mL (1,4-Naphthoquinone)[4][6] | 5 - 60 µg/mL (Lawsone)[1], 2500 - 15000 ppm/spot (1,4-Naphthoquinone)[4][6] | 1.12 - 224 ng/mL (Shikonin)[5] |
| Correlation Coefficient (r²) | > 0.999 (Juglone)[1], 0.9954 (1,4-Naphthoquinone)[4] | 0.998 (Lawsone)[1], >0.99 (1,4-Naphthoquinone)[4][6] | > 0.99[5] |
| Accuracy (% Recovery) | 98.5 - 101.2%[1], 99.53%[4][9] | 99.25 ± 0.61%[1], 101.89%[6][10] | 96.1 - 108.4%[5] |
| Precision (%RSD) | < 2%[4][9] | < 5%[6][10] | Intra-day: 4.5 - 10.2%, Inter-day: 6.8 - 11.3%[5] |
| Limit of Detection (LOD) | Not specified | 163 ppm (1,4-Naphthoquinone)[4][6] | Not specified |
| Limit of Quantification (LOQ) | Not specified | 495 ppm (1,4-Naphthoquinone)[4][6] | 1.12 - 2.15 ng/mL[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation, validation, and replication of analytical results.
This method is widely used for the routine analysis of naphthoquinones in extracts.
-
Sample Preparation : Samples containing the analyte are extracted with a suitable solvent like 96% ethanol, filtered through a 0.2-μm filter, and transferred to vials for analysis.[2][6]
-
Chromatographic Conditions :
-
Method Validation :
-
Linearity : A calibration curve is constructed by plotting peak area against concentration for a series of standards (e.g., 3-21 µg/mL). A correlation coefficient (r) greater than 0.9900 is acceptable.[4][6]
-
Accuracy : Determined by a recovery study, spiking a blank matrix with known concentrations of the analyte. Recoveries should be within the range of 98-102%.[4]
-
Precision : Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicates. The Relative Standard Deviation (%RSD) should ideally be less than 5%.[4][6]
-
This high-throughput method is suitable for quality control and screening purposes.
-
Sample Preparation : The extracted sample is applied directly to the HPTLC plate.[1]
-
Chromatographic Conditions :
-
Plate : HPTLC glass plates coated with silica gel 60 F254 (20 cm × 20 cm).[4][6]
-
Mobile Phase : A common mobile phase is a mixture of chloroform and methanol (8:2, v/v).[4][6]
-
Detection : Densitometric scanning at a wavelength of 249 nm. The Rf value for 1,4-naphthoquinone is approximately 0.81.[4][6]
-
-
Method Validation :
-
Linearity : Calibration standards (e.g., 2500-15000 ppm/spot) are applied to the plate. A calibration curve is generated by plotting peak area against concentration after scanning.[4][6]
-
Accuracy & Precision : Validated similarly to the HPLC method, with recovery values and %RSD meeting predefined acceptance criteria.[6][10]
-
LOD/LOQ : The limits of detection and quantification are determined to assess the sensitivity of the method.[4][6]
-
This method offers high sensitivity and selectivity for quantifying naphthoquinones in biological fluids.[5]
-
Sample Preparation :
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Method Validation : The method is validated according to regulatory guidelines (e.g., FDA), assessing selectivity, linearity, LLOQ, precision, accuracy, recovery, matrix effect, and stability.[5]
Method Validation and Cross-Validation Workflows
Analytical method validation is a structured process to ensure a method is suitable for its intended purpose. Cross-validation is performed to compare two or more methods to ensure data integrity and comparability.[8][11]
Caption: Logical relationship of key analytical method validation parameters.
The cross-validation process involves analyzing the same set of samples with two different validated methods and statistically comparing the results.[7] This is crucial when transferring a method to a different lab or updating to a newer technology (e.g., from HPLC to UPLC).[8]
Caption: A workflow for the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 10. The development and validation of HPLC and HPTLC-densitometry methods for the determination of 1, 4-naphthoquinone content in Eleutherine bulbosa extract - Repository of Maulana Malik Ibrahim State Islamic University of Malang [repository.uin-malang.ac.id]
- 11. demarcheiso17025.com [demarcheiso17025.com]
No Synergistic Effects Data Available for Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
A comprehensive review of publicly available scientific literature and databases has revealed no studies investigating the synergistic effects of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate with other drugs. While this natural product is available from chemical suppliers and has been identified in plant extracts such as Rubia cordifolia L., its pharmacological properties, particularly in combination with other therapeutic agents, remain unexplored in published research.
Currently, information on this compound is limited to its chemical identity and its use in cosmetic formulations for its purported antioxidant and skin-conditioning properties. There is a significant absence of preclinical or clinical data that would be necessary to delineate any synergistic, additive, or antagonistic interactions with other compounds.
Consequently, it is not possible to provide a comparison guide on the synergistic effects of this compound, as no experimental data, detailed protocols, or established signaling pathways involving this specific molecule are available in the scientific literature.
General Information on Related Compounds
While no specific data exists for this compound, the broader classes of compounds to which it belongs—naphthoquinones and prenylated phenols—are known for their diverse biological activities. Research on other molecules within these classes has, in some instances, demonstrated synergistic effects.
For example, certain prenylated flavonoids have been shown to exhibit enhanced antimicrobial or anticancer activity when used in combination with existing drugs. Similarly, some naphthoquinone derivatives have been investigated for their potential to synergize with antimicrobial agents. However, it is crucial to note that these findings are not directly transferable to this compound, as small changes in chemical structure can lead to significant differences in biological activity and drug interactions.
Future Research Directions
The lack of data highlights a gap in the current understanding of this natural product's therapeutic potential. Future research endeavors could focus on:
-
Initial Pharmacological Screening: To determine the primary biological activities and mechanism of action of this compound.
-
In Vitro Combination Studies: To assess the synergistic, additive, or antagonistic effects of this compound with a panel of standard drugs against various cell lines (e.g., cancer, microbial).
-
Mechanism of Interaction Studies: To elucidate the molecular pathways through which any observed synergistic effects occur.
Below is a hypothetical experimental workflow that researchers might employ to investigate the synergistic effects of this compound.
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed, step-by-step guidance for the proper and safe disposal of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information is compiled from safety data sheets of structurally related compounds and general laboratory chemical waste guidelines.
Hazard Assessment and Safety Precautions
Potential Hazards:
-
Harmful if swallowed or inhaled.
-
May cause an allergic skin reaction.
-
Causes serious eye damage.
-
Very toxic to aquatic life.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Skin and Body | Laboratory coat, closed-toe shoes |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from the point of generation to final pickup by waste management services.
Experimental Protocol for Disposal:
-
Segregation at Source:
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Due to the presence of glycosidic linkages, avoid mixing with strong acids or bases which could catalyze hydrolysis.
-
The naphthoate structure suggests avoiding strong oxidizing agents.
-
-
Waste Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is recommended.
-
The container must have a secure screw-top cap to prevent spills and evaporation.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").
-
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Request for Pickup:
-
Once the container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department, submit a request for waste pickup.
-
Follow your institution's specific procedures for requesting hazardous waste disposal.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up:
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Report: Report the spill to your institution's EHS department.
Visualization of Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the presumed hazards derived from its structural components and general best practices for handling similar chemical compounds. All laboratory personnel must be thoroughly trained on these procedures before commencing any work.
Personal Protective Equipment (PPE)
Strict adherence to the prescribed personal protective equipment is mandatory to minimize exposure risk. The required PPE for various laboratory operations involving this compound is summarized below.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Nitrile or neoprene gloves (double-gloving recommended) - Flame-resistant lab coat - Chemical splash goggles - Face shield |
| Running Reactions | - Nitrile or neoprene gloves (double-gloving recommended) - Flame-resistant lab coat - Chemical splash goggles - Face shield - Work in a certified chemical fume hood |
| Work-up and Purification | - Nitrile or neoprene gloves (double-gloving recommended) - Flame-resistant lab coat - Chemical splash goggles - Face shield - Work in a certified chemical fume hood |
| Handling of Dry/Solid Compound | - Nitrile or neoprene gloves (double-gloving recommended) - Flame-resistant lab coat - Chemical splash goggles - Face shield - Appropriate respiratory protection (e.g., NIOSH-approved respirator for particulates) |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is critical for ensuring laboratory safety and environmental compliance.
I. Preparation and Engineering Controls
-
Fume Hood: All work with this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Pre-planning: Prepare all necessary equipment and reagents before handling the compound to minimize the duration of exposure.
II. Handling the Compound
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table above.
-
Weighing: When weighing the solid compound, use a tared container inside the fume hood to avoid contamination of the balance.
-
Solution Preparation: Add the solid compound to the solvent slowly to prevent splashing.
-
Avoid Contact: Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
III. Running Reactions
-
Setup: Set up the reaction apparatus within the chemical fume hood.
-
Workspace: Maintain a clutter-free workspace to prevent spills.
-
Monitoring: Monitor the reaction closely for any signs of unexpected reactivity.
IV. Post-Reaction Work-up and Purification
-
Quenching: Quench the reaction carefully, preferably at a low temperature.
-
Extraction and Purification: Perform all extractions and purification steps within the fume hood.
V. Decontamination and Disposal
-
Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated before being removed from the fume hood. Rinse glassware with an appropriate organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.[1]
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
